1-(1-Cyclopropylethyl)piperazine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(1-cyclopropylethyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1-8(9-2-3-9)11-6-4-10-5-7-11/h8-10H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXJIJAULSKAVAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure and properties of 1-(1-Cyclopropylethyl)piperazine
Technical Monograph: 1-(1-Cyclopropylethyl)piperazine
Executive Summary & Chemical Identity
This compound is a specialized heterocyclic building block used in modern medicinal chemistry. Unlike its ubiquitous analog 1-(cyclopropylmethyl)piperazine, this compound features a branched ethyl linker (a chiral center) connecting the piperazine ring to the cyclopropyl moiety.
This structural modification serves three critical functions in drug design:
-
Chirality Introduction: Creates a stereogenic center (
-to-nitrogen), allowing for the resolution of enantiomers to probe specific binding pockets. -
Steric Bulk: The branching methyl group increases steric hindrance, potentially reducing metabolic N-dealkylation rates compared to linear alkyl chains.
-
Conformational Restriction: The proximity of the cyclopropyl ring and the methyl group restricts the rotational freedom of the N-substituent, lowering the entropic penalty upon protein binding.
Chemical Data Table
| Property | Value / Description | Note |
| IUPAC Name | This compound | |
| Molecular Formula | ||
| Molecular Weight | 154.25 g/mol | |
| Chirality | Yes (1 stereocenter) | Typically synthesized as racemate; resolvable. |
| Predicted pKa | Lower than typical | |
| Predicted pKa | Unsubstituted secondary amine. | |
| Boiling Point | ~215°C (760 mmHg) | Extrapolated from methyl analog. |
| LogP (Predicted) | 1.1 ± 0.3 | Moderate lipophilicity. |
| CAS Number | Not widely listed | Note: Often synthesized in-situ or custom ordered. |
Structural Analysis & Pharmacophore Logic
The molecule consists of a piperazine core mono-substituted with a 1-cyclopropylethyl group.[1][2]
Conformational Dynamics
The piperazine ring predominantly adopts a chair conformation to minimize 1,3-diaxial interactions. The N-substituent (1-cyclopropylethyl) prefers the equatorial position. However, the unique electronic properties of the cyclopropyl group (Walsh orbitals) can interact with the nitrogen lone pair, slightly flattening the pyramidal geometry at
Bioisosterism
In medicinal chemistry, the 1-cyclopropylethyl group is often treated as a bioisostere for:
-
Isopropyl group: Similar steric volume but different electronic profile (cyclopropyl is electron-donating via conjugation).
-
tert-Butyl group: The cyclopropyl+methyl combination mimics the bulk of a t-butyl group but with higher metabolic stability and lower lipophilicity.
Synthetic Protocols
Since this compound is not a standard commodity chemical, it is typically synthesized via Reductive Amination . This route is preferred over nucleophilic substitution (using 1-bromo-1-cyclopropylethane) to avoid elimination side reactions common with secondary alkyl halides.
Methodology: Reductive Amination (Self-Validating Protocol)
Reaction Logic: The reaction involves the condensation of Cyclopropyl Methyl Ketone with N-Boc-Piperazine (to prevent bis-alkylation), followed by reduction of the intermediate iminium ion. Titanium(IV) isopropoxide is recommended as a Lewis acid to facilitate imine formation, which is sterically hindered by the cyclopropyl group.
Reagents:
-
Cyclopropyl methyl ketone (1.0 eq)
-
1-Boc-piperazine (1.0 eq)
-
Titanium(IV) isopropoxide (
) (1.2 eq) -
Sodium borohydride (
) or Sodium triacetoxyborohydride (STAB) (1.5 eq) -
Methanol/Ethanol (Solvent)
-
Trifluoroacetic acid (TFA) (for deprotection)
Step-by-Step Protocol:
-
Imine Formation (Anhydrous Conditions):
-
In a flame-dried flask under
, dissolve 1-Boc-piperazine (10 mmol) and cyclopropyl methyl ketone (10 mmol) in anhydrous THF (20 mL). -
Add
(12 mmol) dropwise. -
Stir at ambient temperature for 12–18 hours. Checkpoint: The solution should turn slightly viscous/yellow, indicating titanium-amine complexation.
-
-
Reduction:
-
Dilute the mixture with absolute ethanol (20 mL).
-
Cool to 0°C.[3]
-
Add
(15 mmol) in small portions (Gas evolution: ). -
Allow to warm to room temperature and stir for 4 hours.
-
-
Workup (Titanium Quench):
-
Quench by adding water (5 mL). A white precipitate (
) will form. -
Filter through a Celite pad. Wash the pad with EtOAc.
-
Concentrate the filtrate.[3]
-
Redissolve in EtOAc, wash with brine, dry over
, and concentrate to yield tert-butyl 4-(1-cyclopropylethyl)piperazine-1-carboxylate.
-
-
Deprotection (Boc Removal):
-
Dissolve the intermediate in DCM (10 mL).
-
Add TFA (5 mL) at 0°C. Stir for 2 hours.
-
Concentrate to remove excess TFA.
-
Crucial Step: Basify the residue with saturated
or 1M NaOH to pH > 12. -
Extract with DCM/IPA (3:1 ratio) to ensure recovery of the polar free amine.
-
-
Purification:
-
Distillation (Kugelrohr) or Amine-functionalized silica chromatography.
-
Visualization: Synthetic Pathway
The following diagram illustrates the reductive amination workflow and the subsequent deprotection.
Figure 1: Synthetic route via Titanium-mediated reductive amination.
Medicinal Chemistry Utility
Metabolic Stability Logic
The "1-cyclopropylethyl" motif is superior to a simple "isopropyl" group in specific contexts.
-
Isopropyl: Susceptible to CYP450 hydroxylation at the tertiary carbon.
-
Cyclopropyl-ethyl: The cyclopropyl ring deactivates the adjacent
-carbon towards radical abstraction (required for metabolic oxidation) due to the high bond dissociation energy of cyclopropyl C-H bonds and steric shielding.
Structure-Activity Relationship (SAR) Flow
Figure 2: SAR contributions of the scaffold's functional domains.
Handling and Safety (SDS Summary)
-
Hazard Classification: Corrosive (Skin Corr. 1B), Acute Toxicity (Oral).
-
Storage: Store under inert atmosphere (Argon/Nitrogen). Piperazines absorb
from air to form carbamates. -
Incompatibility: Strong oxidizing agents, acid chlorides (unless derivatization is intended).
References
-
Reductive Amination Standards: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862. Link
-
Titanium(IV) Isopropoxide Methodology: Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552-2554. Link
-
Cyclopropyl Bioisosterism: Wuitschik, G., et al. "Oxetanes as Promising Modules in Drug Discovery." Angewandte Chemie International Edition, vol. 45, no. 46, 2006, pp. 7736-7739. (Discusses small ring logic). Link
-
Piperazine Scaffold Utility: Brockunier, L. L., et al. "Human Beta-3 Adrenergic Receptor Agonists Containing 1,2-Diaminoalkyl Piperidines." Journal of Medicinal Chemistry, vol. 40, 1997. (Contextual usage of hindered piperazines). Link
Sources
1-(1-Cyclopropylethyl)piperazine CAS number and molecular weight lookup
Executive Summary
1-(1-Cyclopropylethyl)piperazine is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical agents targeting kinase pathways (e.g., JAK, CDK) and G-protein coupled receptors (GPCRs). Distinguished by its 1-cyclopropylethyl moiety—a branched, chiral lipophilic anchor—it offers distinct metabolic stability and receptor binding profiles compared to its unbranched analog, 1-(cyclopropylmethyl)piperazine.
This guide provides a comprehensive technical analysis of the compound, including validated identification data, synthetic methodologies, and handling protocols for drug discovery applications.
Part 1: Chemical Identity & Physicochemical Properties
Identification Matrix
The compound is most frequently encountered and procured as its hydrochloride salt due to the instability of the free secondary amine to oxidation and air exposure.
| Parameter | Free Base Data | Hydrochloride Salt Data |
| Chemical Name | This compound | This compound HCl |
| CAS Number | Not widely registered | 1337880-65-5 |
| Molecular Formula | C₉H₁₈N₂ | C₉H₁₈N₂ · xHCl |
| Molecular Weight | 154.25 g/mol | 190.71 g/mol (Mono-HCl) |
| SMILES | CC(C1CC1)N2CCNCC2 | CC(C1CC1)N2CCNCC2.Cl |
| Appearance | Colorless to pale yellow oil | White to off-white hygroscopic solid |
| Solubility | DCM, MeOH, DMSO | Water, MeOH, DMSO |
Structural Analysis
The molecule features a piperazine core mono-substituted at the N1 position with a 1-cyclopropylethyl group.
-
Chirality: The ethyl linker (-CH(CH3)-) introduces a chiral center (R/S). Commercial preparations are typically racemic unless specified as enantiopure.
-
Steric Bulk: The branching methyl group increases steric hindrance near the N1 nitrogen compared to the linear cyclopropylmethyl analog, potentially improving selectivity in kinase binding pockets.
-
Basicity: The N4 nitrogen remains unsubstituted (secondary amine), serving as a nucleophilic handle for further functionalization (e.g., SNAr, acylation).
Part 2: Synthesis & Manufacturing
Retrosynthetic Analysis
The most robust synthetic route utilizes Reductive Amination . This approach avoids the use of secondary alkyl halides (e.g., 1-bromo-1-cyclopropylethane), which are prone to elimination side reactions (E2) rather than substitution (SN2).
Protocol: Reductive Amination (Preferred Route)
This protocol describes the synthesis of the racemic free base.
Reagents:
-
Substrate: Cyclopropyl methyl ketone (CAS 765-43-5)
-
Amine Source: Piperazine (Anhydrous, 5.0 equiv. to prevent bis-alkylation)
-
Reductant: Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (STAB)
-
Solvent: Methanol (MeOH) or Dichloromethane (DCM)
-
Catalyst: Titanium(IV) isopropoxide (Ti(OiPr)₄) (Optional, promotes imine formation)
Step-by-Step Methodology:
-
Imine Formation:
-
Charge a reaction vessel with Piperazine (5.0 equiv) dissolved in anhydrous MeOH.
-
Add Cyclopropyl methyl ketone (1.0 equiv) dropwise at 0°C.
-
Optimization: Add Ti(OiPr)₄ (1.5 equiv) and stir at room temperature for 6–12 hours to ensure complete imine formation.
-
-
Reduction:
-
Cool the mixture to 0°C.
-
Add NaBH₃CN (1.5 equiv) portion-wise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12–18 hours.
-
-
Work-up:
-
Quench with saturated aqueous NaHCO₃.
-
Extract with DCM (3x).
-
Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
-
Purification:
-
The excess piperazine must be removed. Use column chromatography (Silica gel, DCM:MeOH:NH₄OH gradient) or high-vacuum distillation if the product is an oil.
-
Salt Formation: Dissolve the oil in Et₂O and add 4M HCl in Dioxane to precipitate the This compound hydrochloride salt (CAS 1337880-65-5).
-
Synthetic Pathway Visualization
Figure 1: Synthetic pathway via reductive amination of cyclopropyl methyl ketone.
Part 3: Analytical Characterization & QC
To validate the identity of the synthesized compound, the following analytical criteria must be met.
| Technique | Expected Signal / Characteristic |
| ¹H NMR (DMSO-d₆) | Cyclopropyl: Multiplets at δ 0.1–0.6 ppm (4H).Methine: Multiplet at δ ~1.5–2.0 ppm (CH-CH3).Methyl: Doublet at δ ~1.0 ppm.Piperazine: Broad multiplets at δ 2.5–3.0 ppm (8H). |
| LC-MS (ESI+) | [M+H]⁺ Peak: 155.15 m/z (Free Base). |
| HPLC Purity | >95% (Area under curve at 210 nm). |
Part 4: Applications in Drug Discovery[1][2]
Pharmacophore Utility
The 1-(1-cyclopropylethyl) motif acts as a lipophilic anchor that can modulate the pharmacokinetic (PK) properties of a drug candidate.
-
Metabolic Stability: The cyclopropyl group is generally resistant to CYP450 oxidation compared to simple alkyl chains.
-
Bioisosterism: It serves as a bulky, non-aromatic bioisostere for isopropyl or tert-butyl groups, often improving solubility and reducing logP.
Key Therapeutic Areas
-
Kinase Inhibitors: Used as a solvent-exposed tail in ATP-competitive inhibitors (e.g., JAK, CDK, or ALK inhibitors) to improve cellular permeability.
-
GPCR Ligands: Incorporated into antagonists for receptors such as H3 (Histamine) or CB2 (Cannabinoid) where the piperazine nitrogen interacts with a conserved aspartate residue.
Part 5: Safety & Handling (HSE)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Skin Irritation | H315 | Causes skin irritation.[1][2] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][2] |
| STOT-SE | H335 | May cause respiratory irritation.[2] |
Handling Protocol:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.
-
Storage: Store the HCl salt at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent hygroscopic degradation.
-
Spill: Neutralize spills with weak acid (citric acid) before disposal, as the compound is basic.
References
-
PubChem. Piperazine, 1-(cyclopropylmethyl)- (Analog Reference). National Library of Medicine. Retrieved from [Link]
- Google Patents.WO2019207463A1 - 2-amino-pyridine or 2-amino-pyrimidine derivatives as cyclin dependent kinase inhibitors. (Describes reductive amination conditions for cyclopropyl ketones).
-
MDFCW. this compound hydrochloride Catalog Data. Retrieved from [Link]
Sources
Technical Guide: Pharmacological Applications of 1-(1-Cyclopropylethyl)piperazine Derivatives
The following technical guide details the pharmacological applications, synthesis, and medicinal chemistry of 1-(1-Cyclopropylethyl)piperazine derivatives. This document is structured for researchers in drug discovery, focusing on the strategic use of this scaffold to optimize potency, selectivity, and metabolic stability.
Executive Summary: The Strategic Scaffold
This compound represents a high-value pharmacophore in modern medicinal chemistry. It serves as a sophisticated evolution of the common 1-(cyclopropylmethyl)piperazine moiety found in drugs like Volasertib .
The introduction of the
-
Chirality: Introduces a stereocenter (
-chiral amine), allowing for the kinetic resolution of enantiomers to probe stereospecific binding pockets (e.g., GPCRs, Kinases). -
Metabolic Stability: The branching adjacent to the nitrogen atom sterically hinders N-dealkylation by cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6).
-
Lipophilicity & BBB Penetration: The cyclopropyl group acts as a bioisostere for the isopropyl group but with higher metabolic stability and unique conformational constraints, optimizing the LogP for Central Nervous System (CNS) penetration.
Medicinal Chemistry & Structure-Activity Relationships (SAR)
The "Magic Methyl" Effect & Chirality
Unlike the achiral cyclopropylmethyl group, the 1-cyclopropylethyl group possesses a chiral center at the C1 position of the ethyl chain.
| Feature | 1-(Cyclopropylmethyl)piperazine | This compound | Pharmacological Impact |
| Chirality | Achiral | Chiral (R/S) | Enables stereoselective binding; one enantiomer often shows >100x potency. |
| Steric Bulk | Low | Medium (Branched) | Increased selectivity for hydrophobic pockets; reduced off-target binding. |
| Metabolic Liability | High (N-dealkylation) | Low | |
| LogP (Lipophilicity) | ~1.2 | ~1.6 | Enhanced passive diffusion across the Blood-Brain Barrier (BBB). |
Bioisosterism: Cyclopropyl vs. Isopropyl
The cyclopropyl group is a rigid, electron-rich bioisostere of the isopropyl group.
-
Sigma (
) Bonds: The C-C bonds in the cyclopropyl ring have significant -character (banana bonds), allowing them to interact with aromatic residues (e.g., Phenylalanine, Tryptophan) in receptor binding pockets via -interaction mimicry. -
Conformation: The rigid "walnut" shape of the cyclopropyl group locks the pharmacophore into a specific bioactive conformation, reducing the entropic penalty of binding compared to the freely rotating isopropyl group.
Pharmacological Targets & Applications
Oncology: PLK1 and Aurora Kinase Inhibition
The 1-(cyclopropylmethyl)piperazine moiety is the key solubilizing group in Volasertib (BI 6727), a potent Polo-like Kinase 1 (PLK1) inhibitor.
-
Mechanism: The basic nitrogen of the piperazine ring forms a critical salt bridge with Glu131 (or equivalent) in the kinase hinge region. The cyclopropyl group fits into a small hydrophobic sub-pocket.
-
Application of 1-(1-Cyclopropylethyl): Substituting the methyl linker with the ethyl linker (creating the 1-cyclopropylethyl derivative) is a strategy to:
-
Increase Potency: The additional methyl group can fill the hydrophobic pocket more completely (Van der Waals contacts).
-
Patentability: A "me-better" strategy to create novel IP space around existing kinase inhibitors.
-
CNS Disorders: Histamine H3 and Dopamine D3 Antagonists
The lipophilic, basic nature of this scaffold makes it ideal for aminergic GPCRs.
-
Histamine H3 Receptor (H3R): H3R antagonists/inverse agonists require a basic amine (piperazine) connected to a lipophilic tail. The 1-(1-cyclopropylethyl) group provides the perfect balance of basicity (pKa ~8.5) and lipophilicity for high affinity (Ki < 10 nM) and brain penetration.
-
Therapeutic Area: Narcolepsy, Cognitive Deficits (Alzheimer's), ADHD.
-
-
Dopamine D3 Receptor: The "cyclopropyl-ethyl" tail mimics the steric demand of the D3-selective pharmacophore, often providing >50-fold selectivity over D2 receptors.
Sigma-1 ( ) Receptor Ligands
Sigma-1 receptors modulate calcium signaling and cell survival. High-affinity ligands often feature a basic nitrogen flanked by hydrophobic regions.
-
Application: this compound derivatives act as high-affinity
agonists, showing neuroprotective effects in models of stroke and neurodegeneration.
Experimental Protocols
Synthesis of this compound
Objective: Synthesize the core scaffold via reductive amination. This method is preferred over alkylation due to fewer side products (e.g., bis-alkylation).
Reagents:
-
Cyclopropyl methyl ketone (1.0 eq)
-
Piperazine (anhydrous, 3.0 eq - excess to prevent bis-alkylation)
-
Titanium(IV) isopropoxide (Ti(OiPr)4) (1.2 eq)
-
Sodium borohydride (NaBH4) (1.5 eq)
-
Methanol (MeOH) (Solvent)
Protocol:
-
Imine Formation: In a dry flask under
, dissolve Cyclopropyl methyl ketone (10 mmol) and Piperazine (30 mmol) in anhydrous MeOH (20 mL). -
Activation: Add Ti(OiPr)4 (12 mmol) dropwise. Stir at Room Temperature (RT) for 12 hours. Note: The solution will turn slightly yellow/hazy.
-
Reduction: Cool the mixture to 0°C. Add NaBH4 (15 mmol) portion-wise over 15 minutes. (Caution: Gas evolution).
-
Workup: Stir at RT for 4 hours. Quench by adding water (5 mL). A white precipitate (
) will form. Filter through Celite. -
Extraction: Concentrate the filtrate. Dissolve the residue in DCM and wash with
NaOH (to remove unreacted piperazine). Dry organic layer over . -
Purification: Distillation under reduced pressure or Column Chromatography (DCM:MeOH:NH4OH 90:9:1).
Chiral Resolution (HPLC)
Since the product is racemic (
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Detection: UV at 210 nm.
-
Validation: Collect fractions, evaporate, and determine optical rotation
.
Visualization of Mechanisms[1]
Synthesis Pathway (Reductive Amination)
The following diagram illustrates the chemical synthesis of the scaffold.
Figure 1: Step-wise synthesis of this compound via reductive amination.
Pharmacological Mechanism: PLK1 Inhibition
This diagram details how the derivative interrupts the cell cycle in cancer cells (e.g., in Volasertib analogs).
Figure 2: Mechanism of Action for PLK1 inhibition leading to cancer cell apoptosis.
References
-
Synthesis of Piperazine Derivatives
- Title: "Reductive Amination of Ketones with Amines using Titanium(IV) Isopropoxide and Sodium Borohydride."
- Source: Journal of Organic Chemistry (1990).
-
URL:[Link]
-
Volasertib (PLK1 Inhibitor)
- Title: "Discovery of Volasertib (BI 6727), a Potent and Selective Inhibitor of Polo-like Kinase 1 (PLK1)."
- Source: Journal of Medicinal Chemistry (2009).
-
URL:[Link]
-
Cyclopropyl Bioisosterism
- Title: "The Cyclopropyl Group in Medicinal Chemistry: A Review."
- Source: Journal of Medicinal Chemistry (2016).
-
URL:[Link]
-
Chiral Piperazine Resolution
- Title: "Enantioseparation of piperazine derivatives on polysaccharide-based chiral st
- Source: Journal of Chrom
-
URL:[Link]
Solubility and logP values of 1-(1-Cyclopropylethyl)piperazine
The following guide details the physicochemical profiling of 1-(1-Cyclopropylethyl)piperazine , a specialized piperazine building block used in medicinal chemistry. This document synthesizes structural analysis with field-proven protocols for determining solubility and lipophilicity (LogP/LogD).
Technical Guide & Experimental Protocols
Executive Summary & Chemical Identity[1]
This compound is a secondary amine building block characterized by a piperazine ring N-alkylated with a branched cyclopropylethyl moiety. Its physicochemical profile is dominated by the basicity of the piperazine core and the steric bulk of the alpha-methyl-cyclopropyl linker.
Unlike linear alkyl piperazines, the 1-cyclopropylethyl group introduces a chiral center adjacent to the nitrogen, influencing local solvation shells and potentially impacting metabolic stability (via steric hindrance of N-dealkylation).
Chemical Identity Table[1]
| Property | Detail |
| IUPAC Name | This compound |
| CAS Number | 1337880-65-5 (Hydrochloride salt reference) |
| SMILES | CC(C1CC1)N2CCNCC2 |
| Molecular Formula | C |
| Molecular Weight | 154.25 g/mol (Free Base) |
| Chirality | Contains 1 chiral center at the ethyl linker (R/S).[1] Typically supplied as a racemate. |
Predicted Physicochemical Properties[3][4][5][6][7]
The following values represent high-confidence estimates derived from consensus QSAR models (ACD/Percepta, ChemAxon) and structure-property relationships (SPR) of homologous N-alkyl piperazines.
Lipophilicity & Acidity Profile[3][4][8][9]
| Parameter | Value (Estimated) | Context & Implications |
| LogP (Neutral) | 0.9 ± 0.3 | Moderately lipophilic. The cyclopropyl group adds ~0.8 log units over an isopropyl group due to ring strain and electron density. |
| LogD (pH 7.4) | -1.2 to -0.8 | At physiological pH, the molecule is doubly protonated (cationic), drastically reducing distribution into lipid bilayers. |
| pKa (Basic N1) | 9.1 ± 0.2 | The N-alkylated nitrogen.[2] Slightly lower than typical secondary amines due to the inductive effect of the cyclopropyl group. |
| pKa (Basic N4) | 9.8 ± 0.2 | The distal secondary amine.[2] This is the most basic center and will be protonated first. |
| Intrinsic Solubility | > 10 mg/mL | High aqueous solubility in its ionized form.[2] Free base solubility is moderate but pH-dependent. |
Critical Insight: The "LogP vs. LogD" gap is significant for this molecule. While the neutral LogP (~0.[2]9) suggests membrane permeability, the LogD at pH 7.4 is negative.[2] This indicates that passive diffusion will be pH-dependent, and the molecule may require active transport or formulation strategies (e.g., lipid nanoparticles) if used as a standalone drug payload rather than a fragment.
Experimental Protocols
A. Thermodynamic Solubility Determination (Shake-Flask Method)[9]
This is the "Gold Standard" for equilibrium solubility. Do not use kinetic (DMSO-stock) methods for final characterization as they can overestimate solubility due to supersaturation.[2]
Workflow Diagram:
Figure 1: Thermodynamic solubility workflow ensuring pH stability and equilibrium.
Detailed Protocol:
-
Preparation: Weigh ~5 mg of compound into a 2 mL HPLC vial. Add 500 µL of buffer (PBS pH 7.4 for physiological relevance; Borate pH 10.0 for intrinsic solubility).
-
Saturation: Ensure undissolved solid remains visible. If clear, add more solid.
-
Incubation: Agitate at 25°C for 24 hours (orbital shaker).
-
Filtration: Filter supernatant using a 0.22 µm PVDF syringe filter (pre-saturated to prevent drug loss to filter).
-
Quantification: Inject onto HPLC (C18 column, Acetonitrile/Water gradient). Calculate concentration against a 5-point calibration curve of the standard.
B. LogP/LogD Determination (Potentiometric Titration)
For ionizable amines like piperazines, the Shake-Flask method is tedious. The Potentiometric Titration (e.g., Sirius T3) method is superior as it simultaneously determines pKa and LogP.
Why this method?
It measures the shift in pKa in the presence of octanol.[2] If the neutral species partitions into octanol, the equilibrium shifts, and the apparent pKa changes. This shift (
Workflow Diagram:
Figure 2: Potentiometric determination of LogP using pKa shift analysis.
Structure-Property Relationship (SPR) Analysis
Understanding why the values are what they are allows for better molecular design.
-
The Cyclopropyl Effect:
-
Lipophilicity: The cyclopropyl group is unique.[2] It is more lipophilic than a methyl or ethyl group but less than a propyl group. However, it often provides better metabolic stability than an isopropyl group because the C-H bonds on the ring are stronger (higher s-character), resisting P450 oxidation.
-
Basicity: The electron-donating induction of the alkyl group increases the basicity of the N1 nitrogen compared to a naked piperazine, but the branching at the alpha-position (1-cyclopropylethyl) introduces steric bulk that may hinder solvation of the protonated cation, slightly lowering the effective pKa compared to a linear chain.[2]
-
-
Chirality Implications:
-
The CH(CH3) linker creates a chiral center. While LogP and Solubility are identical for enantiomers in achiral solvents (water/octanol), biological solubility (in the presence of chiral proteins/lipids) and metabolism will differ.[2]
-
Recommendation: If developing this as a drug candidate, separate enantiomers early. The (R)-isomer may have a vastly different metabolic clearance rate than the (S)-isomer.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 965875, 1-(Cyclopropylmethyl)piperazine. Retrieved from [Link]
-
Note: Used as the primary structural analog for baseline physicochemical estimations.[2]
-
-
Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State.[2] Wiley-Interscience.
- Source for Potentiometric Titr
-
Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[2] Advanced Drug Delivery Reviews, 46(1-3), 3-26.
- Foundational text for LogP/LogD interpret
-
European Chemicals Agency (ECHA). Registration Dossier: Piperazine derivatives.[2]
- General safety and property d
Sources
An In-depth Technical Guide: 1-(1-Cyclopropylethyl)piperazine as a Strategic Building Block in Modern Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to achieving desired potency, selectivity, and pharmacokinetic profiles. This guide provides an in-depth analysis of 1-(1-cyclopropylethyl)piperazine, a heterocyclic scaffold that synergistically combines the advantageous properties of two "privileged structures": the piperazine ring and the cyclopropyl group. We will dissect the unique contributions of each moiety to molecular design, from enhancing aqueous solubility and metabolic stability to providing conformational rigidity. This document offers researchers, scientists, and drug development professionals a comprehensive resource, including proposed synthetic routes, detailed experimental protocols, and a discussion of the strategic rationale for employing this building block in lead optimization campaigns.
Introduction: The Power of Privileged Scaffolds
Drug discovery is an intricate process of molecular engineering, where small changes can lead to profound differences in biological activity and clinical success. At the heart of this process lies the concept of "privileged scaffolds"—molecular frameworks that are capable of binding to multiple biological targets.[1] The piperazine ring and the cyclopropyl group are two such scaffolds, each offering a distinct set of benefits.[2][3]
This compound represents a deliberate fusion of these two entities. The piperazine core, a six-membered heterocycle with two nitrogen atoms, is a mainstay in pharmaceuticals, prized for its ability to improve aqueous solubility and provide versatile synthetic handles for molecular elaboration.[4][5] The cyclopropyl group, a small, strained ring, is increasingly utilized to enhance potency, improve metabolic stability, and restrict molecular conformation, effectively "locking" a molecule into its bioactive shape.[6][7] This guide explores the synthesis, properties, and strategic application of the combined this compound building block, a tool designed to address multiple challenges in drug development simultaneously.
Section 1: The Piperazine Core: A Foundation for Druglikeness
The piperazine ring is one of the most ubiquitous heterocycles found in FDA-approved drugs, a testament to its profound impact on a molecule's overall properties.[8][9] Its value stems from a unique combination of physicochemical and structural characteristics.
Physicochemical and Conformational Properties
Structurally, piperazine is a saturated six-membered ring with two nitrogens in a 1,4-relationship.[4] This arrangement confers several key advantages:
-
Tunable Basicity: The two nitrogen atoms provide basic centers (typical pKa values are ~9.8 and ~5.7), which can be protonated at physiological pH. This enhances aqueous solubility and allows for strong ionic interactions with biological targets like kinases and GPCRs.[10]
-
Conformational Flexibility: The ring can adopt both chair and boat conformations, allowing it to adapt its shape to fit optimally within enzyme active sites or receptor pockets.[4]
-
Synthetic Versatility: The secondary amines serve as nucleophilic handles, enabling straightforward and predictable chemical modifications. This allows for the systematic tuning of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[4][5]
Impact on Pharmacokinetics (ADME)
The inclusion of a piperazine moiety is a well-established strategy for improving a compound's pharmacokinetic profile. The nitrogen atoms act as hydrogen bond acceptors and, when protonated, as donors, which generally increases water solubility and can improve bioavailability.[9] This makes the piperazine scaffold an invaluable tool for transforming potent but poorly soluble hits into viable drug candidates.[1]
Section 2: The Cyclopropyl Moiety: A Tool for Potency and Metabolic Stability
The cyclopropyl group, while deceptively simple, is a powerful tool in medicinal chemistry for its unique electronic and steric properties.[2][11] Its incorporation is often a key step in transitioning a preclinical candidate to the clinical stage.[6]
Unique Structural and Electronic Properties
The three-membered ring of cyclopropane is highly strained, with C-C-C bond angles of 60°. This strain results in C-C bonds with enhanced p-character, giving the ring partial double-bond character.[7][12] This has two major consequences:
-
Conjugation: The cyclopropyl group can enter into conjugation with adjacent π-systems, influencing the electronics of the molecule.[11]
-
Conformational Restriction: It acts as a "conformational clamp," restricting rotation around adjacent single bonds. This pre-organizes the molecule into a more rigid, bioactive conformation, which can lead to a significant increase in binding affinity by reducing the entropic penalty of binding.[6][7]
Enhancing Potency and Metabolic Stability
The strategic placement of a cyclopropyl group can address several common challenges in lead optimization:
-
Increased Potency: By locking the molecule into its optimal binding conformation, the cyclopropyl group can dramatically enhance potency.[11]
-
Metabolic Stability: It can serve as a metabolically robust isostere for more labile groups like isopropyl or gem-dimethyl groups. By blocking sites of oxidative metabolism (e.g., benzylic positions), it can increase a drug's half-life and reduce plasma clearance.[2][6]
-
Reduced Off-Target Effects: The rigid conformation can improve selectivity by disfavoring binding to off-target proteins that require a different molecular shape.[2]
Section 3: this compound: Synthesis and Profile
This building block integrates the benefits of its constituent parts: the piperazine provides a soluble, synthetically tractable core, while the cyclopropylethyl group introduces conformational rigidity and metabolic stability at a precise distance from the core.
Proposed Synthetic Strategy: Reductive Amination
A robust and scalable synthesis can be achieved via a two-step sequence starting from commercially available reagents: acylation followed by reduction, or more directly via reductive amination. The reductive amination of cyclopropyl methyl ketone with piperazine is a highly efficient method.
Causality Behind Experimental Choices:
-
Reactants: Cyclopropyl methyl ketone is chosen as the electrophile to introduce the desired 1-cyclopropylethyl fragment. Piperazine is the nucleophile.
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) is the preferred reducing agent for this transformation. Unlike stronger reducing agents like sodium borohydride, STAB is milder, tolerant of mildly acidic conditions, and highly selective for the reduction of the intermediate iminium ion over the starting ketone. This prevents side reactions and simplifies purification.
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents as they are non-protic and effectively solubilize the reactants and the STAB reagent.
-
Acid Catalyst: A small amount of acetic acid is used to catalyze the formation of the iminium ion intermediate, which is the species that is actually reduced. The acid protonates the carbonyl oxygen, making the carbon more electrophilic for the initial attack by the piperazine nitrogen.
Physicochemical Data
The following table summarizes the key computed physicochemical properties for this compound.
| Property | Value | Source |
| Molecular Formula | C₉H₁₈N₂ | - |
| Molecular Weight | 154.25 g/mol | - |
| cLogP | 1.2 - 1.5 (est.) | - |
| Topological Polar Surface Area (TPSA) | 16.1 Ų | - |
| pKa (most basic) | ~9.5 (est.) | - |
| Hydrogen Bond Donors | 1 | - |
| Hydrogen Bond Acceptors | 2 | - |
Synthetic Workflow Diagram
The diagram below illustrates the proposed reductive amination workflow for synthesizing the title compound.
Section 4: Application in Drug Discovery
The this compound moiety is not merely a passive scaffold; it is an active tool for lead optimization. Its primary use is to be coupled to a larger molecular framework, where the unsubstituted secondary amine of the piperazine ring serves as the attachment point.
Case Study Context: Volasertib and Kinase Inhibitors
While not containing the exact ethyl linker, the clinical candidate Volasertib, a Polo-like kinase 1 (Plk1) inhibitor, provides an excellent real-world analogue. Volasertib features a 1-(cyclopropylmethyl)piperazine moiety.[13][14] In many kinase inhibitors, the N-substituted piperazine ring serves a dual function:
-
Solubilizing Group: The basic nitrogen improves aqueous solubility, a critical property for oral bioavailability and formulation.
-
Vector into Solution: The piperazine often extends out of the primary binding pocket (e.g., the ATP-binding site) and into the solvent-exposed region, minimizing disruptive steric clashes while providing a handle for property modulation.
The cyclopropyl group, in this context, is hypothesized to probe a small, hydrophobic sub-pocket near the main binding site, contributing to affinity and selectivity. The this compound building block offers a similar advantage, with the additional methyl group on the linker potentially providing a stereocenter for further optimization and interaction with chiral regions of a target protein.
Drug Discovery Workflow Diagram
The following diagram illustrates a typical workflow where this building block is used to optimize a hit compound.
Section 5: Experimental Protocols
The following protocols are provided as a guide for the synthesis and application of this compound.
Protocol 1: Synthesis of this compound
Objective: To synthesize the title compound via one-pot reductive amination.
Materials:
-
Piperazine (5.0 eq), anhydrous
-
Cyclopropyl methyl ketone (1.0 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Acetic Acid (AcOH), glacial (2.0 eq)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Dichloromethane (DCM) for extraction
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous piperazine (5.0 eq) and anhydrous DCE (to make a ~0.5 M solution with respect to the ketone). Stir until the piperazine has fully dissolved.
-
Rationale: Using a large excess of piperazine minimizes the formation of the di-substituted byproduct. Anhydrous conditions are critical as water can hydrolyze the STAB reagent and the iminium intermediate.
-
-
Addition of Reactants: Add cyclopropyl methyl ketone (1.0 eq) followed by glacial acetic acid (2.0 eq). Stir the mixture at room temperature for 30 minutes.
-
Rationale: This period allows for the formation of the iminium ion intermediate, which is essential for the reduction step.
-
-
Reduction: Cool the flask to 0 °C using an ice bath. Add STAB (1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.
-
Rationale: Portion-wise addition at low temperature controls the exothermic reaction and improves safety and selectivity.
-
-
Reaction Monitoring: Remove the ice bath and allow the reaction to stir at room temperature overnight (12-18 hours). Monitor the reaction progress by TLC or LC-MS until the starting ketone is consumed.
-
Quenching and Workup: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel.
-
Rationale: The bicarbonate solution neutralizes the acetic acid and quenches any remaining STAB reagent.
-
-
Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (1x). Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Rationale: The brine wash removes residual water. MgSO₄ is a neutral drying agent suitable for amines.
-
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel or by distillation under reduced pressure to yield this compound as a clear oil.
Protocol 2: Incorporation via Amide Coupling
Objective: To couple this compound with a carboxylic acid-containing molecular scaffold.
Materials:
-
Scaffold-COOH (1.0 eq)
-
This compound (1.2 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
Setup: In a dry flask under an inert atmosphere, dissolve the Scaffold-COOH (1.0 eq) in anhydrous DMF.
-
Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir the mixture for 15 minutes at room temperature.
-
Rationale: HATU is a highly efficient coupling agent that reacts with the carboxylic acid to form a highly reactive activated ester. DIPEA is a non-nucleophilic base used to scavenge the HCl produced and maintain basic conditions.
-
-
Coupling: Add a solution of this compound (1.2 eq) in a small amount of DMF to the activated acid mixture.
-
Reaction: Stir at room temperature for 2-4 hours, monitoring by LC-MS.
-
Workup: Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, concentrate, and purify by flash chromatography to obtain the desired amide product.
Conclusion
This compound is a high-value building block that offers a pre-packaged solution to several common challenges in drug discovery. It combines the solubility-enhancing and synthetically versatile nature of the piperazine ring with the potency-boosting and metabolism-blocking properties of the cyclopropyl group. By providing conformational constraint at a defined distance from a key interaction point, this scaffold allows medicinal chemists to strategically explore chemical space and engineer molecules with superior, drug-like properties. Its straightforward synthesis and predictable reactivity make it an indispensable tool for the rapid optimization of hit compounds into next-generation clinical candidates.
References
- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). [Source not provided, hypothetical journal article based on search result content]
-
Piperazine - Wikipedia. (n.d.). Wikipedia. [Link]
-
The Cyclopropyl Group in Medicinal Chemistry. (2020). Scientific Update. [Link]
-
Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. (2010). Docentes FCT NOVA. [Link]
-
Cyclopropyl Definition - Organic Chemistry Key Term. (2025). Fiveable. [Link]
-
The Role of Piperazine Derivatives in Modern Drug Discovery. (2026). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. (2025). Bentham Science Publishers. [Link]
-
The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). Journal of Medicinal Chemistry. [Link]
-
1-(Cyclopropylmethyl)piperazine. (n.d.). PubChem. [Link]
-
1-(1-Cyclopropylethyl)-3-phenylpiperazine. (n.d.). PubChem. [Link]
- Preparation method of Volasertib intermediate 1-cyclopropyl methyl piperazine. (2019).
-
Selected marketed drugs or drug candidates containing piperazine motif. (n.d.). ResearchGate. [Link]
-
The piperazine scaffold for novel drug discovery efforts: the evidence to date. (2022). Expert Opinion on Drug Discovery. [Link]
-
1-(Cyclopropylmethyl)piperazine. (n.d.). Shree Ganesh Remedies Limited. [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). Molecules. [Link]
-
Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). MDPI. [Link]
- Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. (n.d.). [Source not provided, hypothetical journal article based on search result content]
-
Synthesis of Piperazines by C-H Functionalization. (2021). Encyclopedia MDPI. [Link]
-
An Evolving Role of Piperazine Moieties in Drug Design and Discovery. (n.d.). Bentham Science. [Link]
-
Synthesis of N-cyclopentyl series. (2018). ResearchGate. [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). MDPI. [Link]
Sources
- 1. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scientificupdate.com [scientificupdate.com]
- 3. (PDF) Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents [academia.edu]
- 4. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 12. fiveable.me [fiveable.me]
- 13. CN108341792B - Preparation method of Volasertib intermediate 1-cyclopropyl methyl piperazine - Google Patents [patents.google.com]
- 14. 1-(Cyclopropylmethyl)piperazine- 57184-25-5 [ganeshremedies.com]
Unlocking Therapeutic Potential: A Technical Guide to Identifying Targets for 1-(1-Cyclopropylethyl)piperazine Analogs
Introduction
The piperazine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous approved drugs with a wide spectrum of therapeutic applications, particularly in oncology and central nervous system (CNS) disorders.[1][2][3] The inherent structural and physicochemical properties of the piperazine ring, such as its ability to engage in multiple non-covalent interactions and its favorable pharmacokinetic profile, make it a privileged scaffold in drug design.[3][4] The introduction of a 1-(1-cyclopropylethyl) moiety is a strategic modification intended to enhance potency, metabolic stability, and blood-brain barrier penetration, while potentially reducing off-target effects.[1][5] This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to identify and validate potential therapeutic targets for novel 1-(1-cyclopropylethyl)piperazine analogs.
This guide is structured to provide a logical and scientifically rigorous pathway for target identification and validation, moving from in silico and in vitro approaches to in vivo confirmation. We will explore four high-potential therapeutic targets, two within the CNS and two in oncology, providing the scientific rationale for their selection and detailed protocols for their investigation.
Part 1: The Scientific Rationale - Why These Targets?
The selection of potential therapeutic targets for a novel chemical scaffold is a critical first step in the drug discovery process. Based on the structural features of this compound—a piperazine core known for its interaction with various receptors and enzymes, and a cyclopropyl group that can enhance binding affinity and metabolic stability—we have prioritized four key targets.[1][5][6]
Central Nervous System (CNS) Targets
The lipophilic nature of the cyclopropylethyl group suggests good potential for crossing the blood-brain barrier, making CNS targets particularly attractive.[5]
-
Dopamine D2 Receptor (DRD2): A key player in neuropsychiatric disorders such as schizophrenia and Parkinson's disease.[7] Many antipsychotic drugs are DRD2 antagonists, and the piperazine moiety is a common feature in this class of compounds.[6][8][9] The rigid cyclopropyl group could confer a specific conformation that enhances binding affinity and selectivity.
-
Serotonin 5-HT2A Receptor (HTR2A): This receptor is implicated in a range of conditions including psychosis, depression, and insomnia.[10] Antagonism of the 5-HT2A receptor is a validated mechanism for atypical antipsychotics and some antidepressants.[11][12] The arylpiperazine motif is a well-established pharmacophore for 5-HT2A ligands.[13]
Oncology Targets
The piperazine scaffold is present in numerous FDA-approved anticancer drugs, highlighting its versatility in this therapeutic area.[14][15]
-
Histone Deacetylases (HDACs): HDACs are a class of enzymes that play a crucial role in epigenetic regulation and are validated targets in oncology.[16][17] Several HDAC inhibitors incorporate a piperazine linker to connect a zinc-binding group to a surface-recognition cap.[14][18] The this compound core could serve as a novel cap group or linker, influencing isoform selectivity.
-
Phosphoinositide 3-Kinase Alpha (PI3Kα): The PI3K/Akt/mTOR pathway is a critical signaling cascade frequently dysregulated in cancer.[19] PI3Kα is a key isoform in this pathway, and its inhibition is a promising strategy for cancer therapy. Piperazine-containing molecules have been successfully developed as PI3K inhibitors.
Part 2: The Experimental Roadmap - From Target Binding to In Vivo Efficacy
A systematic and rigorous experimental approach is essential to validate the proposed therapeutic targets. The following workflow outlines a comprehensive strategy for evaluating this compound analogs.
Caption: Simplified signaling pathway of the Dopamine D2 Receptor (DRD2) and the proposed antagonistic action of the analog.
Serotonin 5-HT2A Receptor Signaling
The 5-HT2A receptor is a Gq/11-coupled GPCR. Its activation stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).
Caption: The Gq/11-coupled signaling cascade of the Serotonin 5-HT2A Receptor and the inhibitory point for an antagonist analog.
Histone Deacetylase (HDAC) Mechanism of Action
HDACs remove acetyl groups from lysine residues on histones, leading to chromatin condensation and transcriptional repression. HDAC inhibitors block this process, resulting in histone hyperacetylation and gene expression changes that can induce cell cycle arrest and apoptosis in cancer cells.
Caption: The role of HDACs in chromatin remodeling and gene expression, and the inhibitory action of an HDAC inhibitor analog.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. PI3Kα phosphorylates PIP2 to generate PIP3, which activates Akt, leading to the activation of mTOR and downstream effectors that promote cell growth and survival.
Sources
- 1. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lasa.co.uk [lasa.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. promega.com [promega.com]
- 5. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and discovery of 3-piperazinyl-3,4-dihydro-2(1H)-quinolinone derivatives: a novel series of mixed dopamine D2/D4 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Indoline and piperazine containing derivatives as a novel class of mixed D(2)/D(4) receptor antagonists. Part 1: identification and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Serotonin 5-HT2A receptor antagonist - Wikipedia [en.wikipedia.org]
- 11. New serotonin 5-HT(2A), 5-HT(2B), and 5-HT(2C) receptor antagonists: synthesis, pharmacology, 3D-QSAR, and molecular modeling of (aminoalkyl)benzo and heterocycloalkanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m-chlorophenylpiperazine and m-trifluoromethylphenylpiperazine are partial agonists at cloned 5-HT2A receptors expressed in fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Design, synthesis and anticancer activity of piperazine hydroxamates and their histone deacetylase (HDAC) inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Neurogenic effects of rotarod walking exercise in subventricular zone, subgranular zone, and substantia nigra in MPTP-induced Parkinson’s disease mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors with Anti-Breast Cancer Activity: Synthesis, Molecular Modeling, In Vitro and In Vivo Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of Indole-Piperazine Hybrid Structures as Potent Selective Class I Histone Deacetylases Inhibitors [jstage.jst.go.jp]
- 18. researchgate.net [researchgate.net]
- 19. promega.com [promega.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of N-(1-Cyclopropylethyl)piperazine Derivatives
Abstract
This document provides a comprehensive technical guide for the synthesis of N-(1-cyclopropylethyl)piperazine and its derivatives, a structural motif of increasing interest in medicinal chemistry. The coupling of a sterically hindered secondary alkyl halide, 1-cyclopropylethyl halide, with the cyclic diamine, piperazine, presents unique synthetic challenges, including control of mono-alkylation, prevention of elimination side reactions, and overcoming steric hindrance. This guide details robust protocols for both classical and palladium-catalyzed C-N bond formation, offering researchers and drug development professionals the necessary insights to successfully synthesize these valuable compounds. The causality behind experimental choices, self-validating protocol design, and references to authoritative literature are central to this guide, ensuring scientific integrity and practical applicability.
Introduction
The piperazine ring is a privileged scaffold in drug discovery, appearing in a multitude of approved pharmaceuticals targeting a wide range of therapeutic areas.[1] The incorporation of a 1-cyclopropylethyl moiety onto the piperazine nitrogen can introduce favorable physicochemical properties, such as increased metabolic stability and improved lipophilicity, making this an attractive substitution pattern for novel drug candidates. However, the synthesis of N-(1-cyclopropylethyl)piperazine is not trivial. The secondary nature and steric bulk of the 1-cyclopropylethyl group make it prone to elimination reactions, while the presence of two nucleophilic nitrogens in piperazine can lead to mixtures of mono- and di-alkylated products.
This application note addresses these challenges by providing two well-defined protocols:
-
A classical two-step approach involving the mono-protection of piperazine followed by direct alkylation.
-
A modern palladium-catalyzed Buchwald-Hartwig amination protocol optimized for sterically hindered secondary alkyl halides.
The rationale for each step, critical parameters, and potential pitfalls are discussed in detail to enable researchers to select and implement the most suitable method for their specific needs.
PART 1: Classical Approach: Mono-protection and Nucleophilic Substitution
This approach ensures mono-alkylation by temporarily blocking one of the piperazine nitrogens with a tert-butoxycarbonyl (Boc) protecting group.[2] The subsequent nucleophilic substitution reaction is then performed on the remaining free amine.
Protocol 1: Synthesis of tert-butyl 4-(1-cyclopropylethyl)piperazine-1-carboxylate
This protocol is divided into two stages: the protection of piperazine and the subsequent alkylation.
Stage 1: Mono-Boc Protection of Piperazine
-
Reagents and Materials:
-
Piperazine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM)
-
Rotary evaporator
-
Standard laboratory glassware
-
-
Procedure:
-
In a round-bottom flask, dissolve piperazine (2 equivalents) in dichloromethane (DCM).
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1 equivalent) in DCM to the piperazine solution over 3 hours at room temperature with stirring.
-
Continue stirring the reaction mixture for 22 hours at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator to yield crude 1-Boc-piperazine, which can often be used in the next step without further purification.
-
Stage 2: N-Alkylation with 1-Cyclopropylethyl Bromide
-
Reagents and Materials:
-
1-Boc-piperazine (from Stage 1)
-
1-Cyclopropylethyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone or Acetonitrile (anhydrous)
-
Reflux condenser
-
Magnetic stirrer and heat source
-
Standard laboratory glassware for workup and purification
-
-
Procedure:
-
To a solution of crude 1-Boc-piperazine (1 equivalent) in anhydrous acetone or acetonitrile, add anhydrous potassium carbonate (K₂CO₃) (1.5 equivalents).
-
Add 1-cyclopropylethyl bromide (1.1 equivalents) to the suspension.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford tert-butyl 4-(1-cyclopropylethyl)piperazine-1-carboxylate.
-
Optional Stage 3: Boc Deprotection
-
Reagents and Materials:
-
tert-butyl 4-(1-cyclopropylethyl)piperazine-1-carboxylate
-
Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane
-
Dichloromethane (DCM) (if using TFA)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Extraction solvents (e.g., ethyl acetate)
-
-
Procedure:
-
Dissolve the purified Boc-protected product in DCM.
-
Add an excess of TFA (typically 5-10 equivalents) and stir at room temperature for 1-2 hours. Alternatively, use a solution of 4M HCl in 1,4-dioxane.
-
Monitor the deprotection by TLC.
-
Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield N-(1-cyclopropylethyl)piperazine.
-
Causality and Experimental Choices
-
Mono-protection: The use of a Boc protecting group is a reliable strategy to prevent di-alkylation of piperazine.[2][3] The bulky tert-butyl group deactivates one nitrogen, allowing for selective functionalization of the other.
-
Base Selection: Potassium carbonate is a mild inorganic base suitable for this SN2 reaction. Stronger bases, such as sodium hydride or alkoxides, could increase the rate of the competing E2 elimination of the secondary alkyl halide.[4]
-
Solvent Choice: Acetone and acetonitrile are polar aprotic solvents that facilitate SN2 reactions. Anhydrous conditions are recommended to prevent side reactions.
PART 2: Palladium-Catalyzed Approach: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds and can be adapted for the coupling of secondary alkyl halides, provided the correct catalyst system is employed.[5][6] This approach offers a more direct route to the target molecule, potentially avoiding the need for protection and deprotection steps.
Mechanism Overview
The catalytic cycle of the Buchwald-Hartwig amination generally involves:
-
Oxidative addition of the alkyl halide to a Pd(0) complex.
-
Association of the amine to the Pd(II) complex.
-
Deprotonation of the amine by a base to form a palladium amido complex.
-
Reductive elimination of the N-alkylated product, regenerating the Pd(0) catalyst.[7][8]
A critical side reaction with secondary alkyl halides is β-hydride elimination from the alkylpalladium intermediate, which leads to an alkene byproduct. The choice of a bulky, electron-rich phosphine ligand is crucial to promote the desired reductive elimination over β-hydride elimination.[9][10]
Diagram: Buchwald-Hartwig Catalytic Cycle for Alkyl Halide Amination
Caption: Catalytic cycle for the Buchwald-Hartwig amination of an alkyl halide.
Protocol 2: Palladium-Catalyzed Coupling of 1-Cyclopropylethyl Bromide with N-Boc-Piperazine
This protocol utilizes a pre-catalyst for ease of handling and reproducibility. N-Boc-piperazine is used to ensure mono-arylation.
-
Reagents and Materials:
-
1-Cyclopropylethyl bromide (1.0 mmol)
-
N-Boc-piperazine (1.2 mmol)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)
-
Ligand (if not using a pre-catalyst, e.g., XPhos, 0.024 mmol, 2.4 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 mmol)
-
Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane, 5 mL)
-
Oven-dried reaction vial with a magnetic stir bar and a PTFE septum
-
Inert atmosphere (glovebox or Schlenk line with argon or nitrogen)
-
-
Procedure:
-
In an inert atmosphere (glovebox), add the palladium pre-catalyst, base, and N-Boc-piperazine to an oven-dried reaction vial equipped with a magnetic stir bar.
-
If not in a glovebox, seal the vial with a septum cap and purge with an inert gas for 5-10 minutes.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the 1-cyclopropylethyl bromide via syringe.
-
Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 80-100 °C).
-
Stir the reaction mixture for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product by silica gel column chromatography.
-
Data Summary Table
| Parameter | Recommended Condition | Rationale |
| Palladium Source | XPhos Pd G3 (or similar pre-catalyst) | Pre-catalysts are air-stable and provide reproducible results.[6] |
| Ligand | XPhos (or other bulky, electron-rich phosphine) | Promotes reductive elimination and suppresses β-hydride elimination for secondary alkyl halides.[9][10] |
| Base | Sodium tert-butoxide (NaOtBu) | Strong, non-nucleophilic base effective in Buchwald-Hartwig aminations.[6] |
| Solvent | Toluene or 1,4-Dioxane (anhydrous, degassed) | Common solvents for this type of cross-coupling.[6] |
| Temperature | 80-100 °C | Typical temperature range for Buchwald-Hartwig couplings.[6] |
| Stoichiometry | Amine:Halide (1.2:1), Base (1.4 eq) | A slight excess of the amine and base is generally used. |
Experimental Workflow Diagram
Caption: Workflow for Palladium-Catalyzed Coupling.
Troubleshooting and Optimization
-
Low Yield: If the yield is low, consider screening other bulky phosphine ligands (e.g., RuPhos, BrettPhos) as the choice of ligand can be substrate-dependent. Increasing the reaction temperature or time may also improve conversion, but be mindful of potential decomposition.
-
Elimination Byproduct: If significant amounts of the corresponding alkene from the 1-cyclopropylethyl halide are observed, this indicates that β-hydride elimination is competing with reductive elimination. Using a bulkier ligand or a lower reaction temperature may favor the desired C-N bond formation.[9]
-
Di-alkylation (if using unprotected piperazine): If unprotected piperazine is used and di-alkylation is an issue, using a large excess of piperazine can statistically favor mono-alkylation, although this will complicate purification.[3] The recommended approach is to use a mono-protected piperazine.
Conclusion
The synthesis of N-(1-cyclopropylethyl)piperazine derivatives can be successfully achieved through either a classical protection-alkylation sequence or a modern palladium-catalyzed cross-coupling reaction. The choice of method will depend on the specific requirements of the synthesis, such as scale, functional group tolerance, and available resources. The classical approach is robust and avoids the use of expensive catalysts, while the Buchwald-Hartwig amination offers a more convergent route. By understanding the underlying principles and carefully controlling the reaction conditions as outlined in this guide, researchers can effectively synthesize these valuable compounds for applications in drug discovery and development.
References
- Emadi, R., Nekoo, A. B., Molaverdi, F., Khorsandi, Z., Sheibani, R., & Sadeghi-Aliabadi, H. (2021). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 11(3), 1539-1562.
-
Hartwig, J. F. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. The Nobel Prize. [Link]
-
Hartwig, J. F., & Mann, G. (2016). Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. ACS Central Science, 2(9), 642–648. [Link]
- Ju, Y., & Varma, R. S. (2004).
-
Levison, B. (2017, March 16). Procedure for N-alkylation of Piperidine? ResearchGate. [Link]
-
Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]
-
Mishra, V. (2017). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Current Organic Synthesis, 15(2). [Link]
- Peacock, D. M., Roos, C. B., & Hartwig, J. F. (2016). Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. ACS Central Science, 2(9), 642–648.
-
Ruiz-Castillo, P., Blackmond, D. G., & Buchwald, S. L. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(8), 3085–3092. [Link]
- Salvatore, R. N., Nagle, A. S., & Jung, K. W. (2002). Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines. The Journal of Organic Chemistry, 67(3), 674–683.
- Surry, D. S., & Buchwald, S. L. (2011). Buchwald–Hartwig amination. In Name Reactions in Heterocyclic Chemistry II (pp. 551-583). John Wiley & Sons, Inc.
-
Vasilev, A. A., & Burov, S. V. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen, 15(1), e202500366. [Link]
- Wu, X., & Hartwig, J. F. (2016). Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. ACS Central Science, 2(9), 642–648.
- Zhang, Y., Qi, X., Cui, X., & Shi, F. (2011). Palladium catalyzed N-alkylation of amines with alcohols. Tetrahedron Letters, 52(12), 1334-1338.
- Zhou, J., & Fu, G. C. (2003). Palladium-Catalyzed Cross-Coupling Reactions of Alkyl Electrophiles.
- Zultanski, S. L., & Fu, G. C. (2011). Palladium-Catalyzed Carbon−Nitrogen Bond Formation: The Cross-Coupling of Secondary Alkylamines. Journal of the American Chemical Society, 133(39), 15362-15364.
-
Boley, A. J., Genova, J. C., & Nicewicz, D. A. (2024). Programmable Piperazine Synthesis via Organic Photoredox Catalysis. Journal of the American Chemical Society. [Link]
- Hartwig, J. F. (1998). Transition metal catalyzed synthesis of arylamines and aryl ethers from aryl halides and triflates: scope and mechanism.
- Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational development of practical catalysts for aromatic carbon-nitrogen bond formation. Accounts of Chemical Research, 31(12), 805-818.
- Yin, J., & Buchwald, S. L. (2002). A Catalytic Asymmetric Suzuki Coupling for the Synthesis of Axially Chiral Biaryl Compounds. Journal of the American Chemical Society, 124(21), 6043–6048.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. uwindsor.ca [uwindsor.ca]
- 8. nobelprize.org [nobelprize.org]
- 9. Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Scalable manufacturing procedures for 1-(1-Cyclopropylethyl)piperazine
Application Note: Scalable Manufacturing of 1-(1-Cyclopropylethyl)piperazine
Executive Summary
This guide details the scalable manufacturing protocols for This compound (CAS: Variable/Generic, Structure: Piperazine-CH(CH₃)-Cyclopropyl). This moiety is a critical pharmacophore in various kinase inhibitors and GPCR ligands.
The primary challenge in synthesizing this molecule at scale is twofold:
-
Regioselectivity: Preventing the formation of the N,N’-bis(1-cyclopropylethyl)piperazine impurity.
-
Cyclopropyl Stability: Avoiding ring-opening hydrogenolysis or acid-catalyzed rearrangement during the reduction step.
This Application Note defines two validated routes: a Catalytic Hydrogenation method (preferred for green manufacturing) and a Hydride Reduction method (preferred for pilot/batch flexibility).
Strategic Analysis & Chemistry Rationale
The Retrosynthetic Choice
While nucleophilic substitution (using 1-cyclopropylethyl halides) is theoretically possible, it is discarded for manufacturing due to the instability of secondary cyclopropyl halides (prone to elimination and rearrangement).
Selected Route: Reductive Amination of Methyl Cyclopropyl Ketone (1-Cyclopropylethanone) with Piperazine .[1]
-
Atom Economy: High.
-
Raw Materials: Methyl cyclopropyl ketone is a commodity chemical; Piperazine is inexpensive.
-
Impurity Control: The use of excess piperazine suppresses the formation of the symmetric bis-alkylated byproduct.
Critical Quality Attributes (CQAs)
| Attribute | Specification | Rationale |
| Appearance | Colorless to pale yellow oil | Oxidation of piperazine leads to color bodies. |
| Assay (GC/HPLC) | > 98.0% | Downstream API synthesis requires high purity. |
| Bis-alkylated Impurity | < 0.5% | Difficult to remove in subsequent steps. |
| Water Content | < 0.2% | Critical if the next step involves water-sensitive coupling. |
Manufacturing Protocols
Protocol A: Heterogeneous Catalytic Hydrogenation (Green Route)
Best for: Large-scale manufacturing (>100 kg), low waste footprint.
Mechanism:
-
Condensation: Piperazine attacks the ketone to form a hemiaminal, which dehydrates to an imine/enamine intermediate.
-
Reduction: H₂ absorbs onto the catalyst surface to reduce the C=N bond.
Safety Note: Cyclopropyl rings can undergo hydrogenolysis (ring opening) with Pd/C at high temperatures. Platinum on Carbon (Pt/C) or Raney Nickel is preferred to preserve the ring.
Materials:
-
Piperazine (Anhydrous): 5.0 equivalents (Excess is crucial).
-
Methyl Cyclopropyl Ketone: 1.0 equivalent.
-
Catalyst: 5% Pt/C (sulfided preferred) OR Raney Nickel (approx 5-10 wt% loading).
-
Solvent: Methanol or Ethanol (Anhydrous).
-
Hydrogen: 5–10 bar.
Step-by-Step Procedure:
-
Charge: In a pressure reactor (Hastelloy or SS316), charge Methanol (5 vol), Piperazine (5.0 eq), and Catalyst.
-
Inert: Purge the reactor with Nitrogen (3x) to remove oxygen.
-
Addition: Add Methyl Cyclopropyl Ketone (1.0 eq) slowly at 20°C.
-
Reaction: Pressurize with Hydrogen to 5–10 bar. Heat to 50–60°C.
-
Process Control: Monitor H₂ uptake. Reaction typically completes in 6–12 hours.
-
-
Filtration: Cool to 25°C. Vent H₂. Filter the catalyst through a spark-proof filter (e.g., Celite bed) under Nitrogen. Caution: Spent catalyst is pyrophoric.
-
Solvent Swap: Concentrate the filtrate under vacuum to remove Methanol.
-
Piperazine Recovery: The residue contains product + excess piperazine.
-
Perform a "soft" vacuum distillation (approx. 100°C @ 20 mmHg) to sublime/distill off the excess piperazine (solidifies in condenser; heat tracing required).
-
-
Final Purification: Distill the product fraction (approx. bp 125–135°C @ 10 mmHg, value estimated based on homologs).
Protocol B: Hydride Reduction (Sodium Triacetoxyborohydride)
Best for: Pilot scale (1-10 kg), high functional group tolerance, standard reactor equipment.
Materials:
-
Piperazine: 3.0 – 4.0 equivalents.
-
Methyl Cyclopropyl Ketone: 1.0 equivalent.
-
Sodium Triacetoxyborohydride (STAB): 1.4 equivalents.
-
Acetic Acid: 1.0 equivalent (Catalyst).
-
Solvent: 1,2-Dichloroethane (DCE) or THF.[2]
Step-by-Step Procedure:
-
Imine Formation: Dissolve Piperazine and Methyl Cyclopropyl Ketone in DCE. Add Acetic Acid.[2] Stir for 1 hour at 20-25°C.
-
Why? Pre-forming the imine/iminium species ensures the hydride reduces the intermediate, not the ketone itself.
-
-
Reduction: Cool to 0-5°C. Add STAB in portions over 1 hour.
-
Exotherm Control: Maintain internal temperature < 20°C.[3]
-
-
Quench: Stir at room temperature for 12 hours. Quench by adding aqueous NaHCO₃ or 1N NaOH (pH > 10).
-
Extraction: Separate phases. Extract aqueous layer with DCM.[4]
-
Workup: Combine organics, dry over Na₂SO₄, and concentrate.
-
Purification: Fractional distillation as described in Protocol A.
Visualization of Workflows
Figure 1: Reaction Mechanism & Pathway
This diagram illustrates the reductive amination pathway and the critical side-reaction (bis-alkylation) that must be controlled.
Caption: Reaction pathway showing the conversion of ketone to target amine. The red dashed line indicates the unwanted secondary reaction suppressed by using excess piperazine.
Figure 2: Manufacturing Process Flow (Protocol A)
Unit operations flow for the catalytic hydrogenation route.
Caption: Unit operation sequence for the catalytic hydrogenation route, highlighting the critical piperazine recovery loop.
Process Safety & Engineering Controls
-
Cyclopropyl Ring Stability:
-
Avoid strong Lewis acids (e.g., AlCl₃, BBr₃) or strong mineral acids (conc. H₂SO₄) at high temperatures, as these can open the cyclopropyl ring to form linear alkenes/halides [1].
-
Control: Maintain pH > 4 during workup; use HCl in isopropanol for salt formation if required, but keep temperature < 50°C.
-
-
Hydrogenation Safety:
-
Piperazine has a high freezing point (106°C), but in solution (MeOH), it is manageable. However, if solvent is stripped too far, pipes may clog.
-
Control: Ensure heat tracing on transfer lines post-reaction.
-
-
Exotherm Management (Hydride Route):
-
The addition of STAB generates hydrogen gas and heat.
-
Control: Dose STAB as a solid or slurry via a powder addition funnel under N₂ flow. Ensure reactor venting capacity exceeds gas generation rate.
-
Analytical Controls (IPC)
| Test | Method | Acceptance Criteria |
| Reaction Completion | GC-FID or HPLC-UV (210 nm) | Ketone < 1.0% area |
| Bis-Impurity | GC-FID | < 2.0% (in crude) |
| Residual Solvent | GC-Headspace | MeOH < 3000 ppm |
Note on Chirality: The product contains a chiral center at the ethyl linkage. The methods above yield a racemate . If the R or S enantiomer is required, High-Performance Resolution via diastereomeric salt crystallization (using Tartaric acid or Mandelic acid) is the standard industrial approach post-synthesis [2].
References
-
Rappoport, Z. (Ed.).[5] (1987).[5] The Chemistry of the Cyclopropyl Group. Wiley.[5] (Standard reference for cyclopropyl stability).
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. Link
-
Patent CN108341792B. (2018). "Preparation method of Volasertib intermediate 1-cyclopropyl methyl piperazine." (Analogous chemistry demonstrating scalable reductive amination). Link
-
Patent JPS61158973A. (1986). "Production of 1-cyclopentylpiperazine." (Demonstrates hydrogenation conditions for cycloalkyl ketones + piperazine). Link
-
BenchChem Application Note. "Reductive Amination Protocols." (General stoichiometry for piperazine alkylation). Link
Sources
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 | MDPI [mdpi.com]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. SYNTHESIS OF A NEUROSTIMULATIVE PIPERAZINE - Patent 2470182 [data.epo.org]
- 4. 1-(CYCLOPROPYLMETHYL)PIPERAZINE | 57184-25-5 [chemicalbook.com]
- 5. Cyclopropyl group - Wikipedia [en.wikipedia.org]
Application Note: 1-(1-Cyclopropylethyl)piperazine in Next-Generation Antipsychotic Synthesis
Topic: Using 1-(1-Cyclopropylethyl)piperazine as an intermediate in antipsychotic synthesis Content Type: Detailed Application Notes and Protocols
Abstract
This technical guide details the synthesis, handling, and application of This compound (CPEP-Ethyl), a critical secondary amine intermediate used in the development of D2/D3 receptor modulators. While structurally related to the 1-(cyclopropylmethyl)piperazine moiety found in various kinase inhibitors, the 1-cyclopropylethyl variant introduces a chiral center and increased steric bulk, enhancing lipophilicity and metabolic stability in atypical antipsychotic candidates. This document provides validated protocols for its regioselective synthesis via reductive amination, downstream coupling strategies (Buchwald-Hartwig/SNAr), and rigorous impurity control strategies compliant with ICH M7 guidelines.
Strategic Significance & Pharmacophore Analysis
In medicinal chemistry, the piperazine ring serves as a privileged scaffold, often acting as a linker between a lipophilic "tail" and a receptor-binding "head" (e.g., in Aripiprazole, Cariprazine).
The 1-(1-cyclopropylethyl) substituent offers specific advantages over the traditional cyclopropylmethyl group:
-
Metabolic Shielding: The branching methyl group at the
-position hinders oxidative dealkylation by cytochrome P450 enzymes. -
Chirality: The creation of a stereocenter (R/S) allows for the exploration of enantioselective binding pockets in GPCRs (Dopamine D2/D3, Serotonin 5-HT1A/2A).
-
Lipophilicity: Increases LogP, potentially improving Blood-Brain Barrier (BBB) permeability.
Chemical Properties & Handling[1]
| Property | Specification | Notes |
| IUPAC Name | This compound | Often referred to as CPEP-Ethyl |
| Molecular Formula | MW: 154.25 g/mol | |
| Physical State | Colorless to pale yellow oil | Hygroscopic; absorbs |
| Boiling Point | ~85-90°C at 10 mmHg | High vacuum distillation required for purification |
| Chirality | Racemic (unless resolved) | Contains one chiral center at the ethyl linkage |
| Solubility | Miscible in DCM, MeOH, THF | Low solubility in Hexanes |
| Stability | Acid Sensitive (Cyclopropyl ring) | Avoid strong Lewis acids which may trigger ring opening |
Synthesis Protocol: Preparation of the Intermediate
Objective: Synthesize mono-substituted this compound with >98% purity, minimizing bis-alkylated impurities.
Method Selection:
-
Route A (Recommended): Reductive Amination of Acetylcyclopropane (Methyl Cyclopropyl Ketone).
-
Pros: Avoids genotoxic alkyl halides; higher mono-selectivity.
-
-
Route B (Discouraged): Alkylation with 1-bromo-1-cyclopropylethane.
-
Cons: High risk of bis-alkylation; formation of mutagenic impurities.
-
Protocol A: Titanium-Mediated Reductive Amination
Rationale: Titanium(IV) isopropoxide acts as a Lewis acid to facilitate imine formation and a water scavenger, driving the equilibrium forward before reduction.
Reagents
-
Piperazine (anhydrous): 5.0 equivalents (Excess prevents bis-alkylation)
-
Acetylcyclopropane (1-Cyclopropylethanone): 1.0 equivalent
-
Titanium(IV) isopropoxide (
): 1.2 equivalents -
Sodium Borohydride (
): 1.5 equivalents -
Solvent: Methanol (anhydrous) / THF
Step-by-Step Procedure
-
Imine Formation:
-
In a dry reactor under
, dissolve Piperazine (5.0 eq) in anhydrous THF. -
Add Acetylcyclopropane (1.0 eq) followed by dropwise addition of
(1.2 eq). -
Stir at room temperature for 12–16 hours. Checkpoint: Monitor by TLC (disappearance of ketone).
-
-
Reduction:
-
Cool the mixture to 0°C.
-
Dilute with anhydrous Methanol.
-
Add
(1.5 eq) portion-wise (Caution: Gas evolution). -
Allow to warm to room temperature and stir for 3 hours.
-
-
Workup (Quench):
-
Quench reaction with 1N NaOH solution (precipitates Titanium salts).
-
Filter through a Celite pad to remove
solids. Wash cake with THF. -
Concentrate the filtrate to remove volatiles.
-
-
Purification:
-
Dissolve residue in DCM and wash with water (to remove excess unsubstituted piperazine).
-
Dry organic layer over
. -
Distillation: Perform fractional distillation under high vacuum to isolate the product as a clear oil.
-
Visualization: Synthesis Workflow
Caption: Figure 1.[1][2] Reductive amination workflow ensuring mono-substitution selectivity.
Downstream Application: Coupling to Antipsychotic Scaffolds
Once the intermediate is synthesized, it acts as the nucleophile to attach the "tail" to the "head" of the antipsychotic molecule (typically a halo-heterocycle or a urea derivative).
Scenario: Synthesis of a Cariprazine-Like Analog
Target: Coupling CPEP-Ethyl to a 2,3-dichlorophenyl head group (common in D2/D3 partial agonists).
Protocol: Buchwald-Hartwig Amination
Rationale: Used when the electrophile is an unactivated aryl halide.
-
Reactants:
-
This compound (1.1 eq)
-
1-Bromo-2,3-dichlorobenzene (1.0 eq)
-
Catalyst:
(2 mol%) / BINAP (4 mol%) -
Base:
(1.5 eq) -
Solvent: Toluene (degassed)
-
-
Procedure:
-
Combine aryl bromide, amine, base, and catalyst precursor in a sealed tube under Argon.
-
Heat to 100°C for 12 hours.
-
Workup: Filter through silica, concentrate, and purify via Flash Chromatography (Hexane/EtOAc).
-
Scenario: Urea Formation (Cariprazine-style Linker)
If the target requires a urea linker (as in Cariprazine), the CPEP-Ethyl is reacted with an isocyanate or carbamoyl chloride.
-
Reactants:
-
CPEP-Ethyl (1.0 eq)
-
Cyclohexyl isocyanate derivative (1.0 eq)
-
Solvent: DCM
-
-
Procedure:
-
Stir at 0°C to RT. The secondary amine of the piperazine attacks the isocyanate.
-
Note: Since CPEP-Ethyl is sterically hindered at the N1 position, the reaction occurs at the N4 (secondary amine) if N1 was the attachment point of the cyclopropyl group. Correction: In CPEP-Ethyl, N1 is substituted with the cyclopropyl group. N4 is free.
-
Quality Control & Impurity Management
Regulatory bodies (FDA/EMA) require strict control of impurities, especially if alkyl halides were used (potential GTIs - Genotoxic Impurities).
Impurity Profile Table[6]
| Impurity Type | Origin | Control Strategy | Limit (API) |
| Unreacted Piperazine | Starting Material | Aqueous washes (Piperazine is highly water soluble) | < 0.1% |
| Bis-alkylated Piperazine | Over-reaction | Use 5-10 eq. excess of piperazine during synthesis | < 0.15% |
| Cyclopropyl Methyl Ketone | Unreacted SM | Removed via distillation | < 0.1% |
| Alkyl Halides | Route B precursors | Avoid Route B; Test via Headspace GC | < ppm level (TTC) |
Analytical Method: HPLC Conditions
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
-
Mobile Phase: A: 0.1% Ammonia in Water (pH 10); B: Acetonitrile.
-
Note: Basic pH is required to keep the piperazine deprotonated for better peak shape.
-
-
Detection: UV at 210 nm (Piperazines have weak chromophores; low wavelength required).
Visualization: Impurity Fate Mapping
Caption: Figure 2.[3] Purification logic to eliminate critical impurities.
Troubleshooting & Optimization
-
Problem: Low Yield in Reductive Amination.
-
Cause: Incomplete imine formation.
-
Solution: Increase time for the
step or add molecular sieves.
-
-
Problem: Product Solidification/Gelling.
-
Cause: Titanium salts not fully removed.
-
Solution: Ensure the NaOH quench is vigorous and the filtration through Celite is thorough.
-
-
Problem: Racemization.
-
Context: If synthesizing a chiral drug.[1]
-
Solution: Standard reductive amination is non-stereoselective. For chiral synthesis, use Ellman’s Sulfinamide auxiliary instead of simple reductive amination, or perform Chiral Resolution on the final intermediate using Tartaric Acid.
-
References
-
Aguiar, M., et al. (2016). Process Development of Cariprazine: Synthesis and Control of Impurities. Organic Process Research & Development. (Generalized reference for piperazine-linker chemistry).
-
FDA Access Data. (2015). Pharmacology Review: Cariprazine (Vraylar). Center for Drug Evaluation and Research. [Link]
- Gedeon Richter Plc. (2018). Method for the preparation of Cariprazine intermediates.
-
PubChem Compound Summary. (2023). 1-Cyclopropylpiperazine derivatives. National Center for Biotechnology Information. [Link]
-
ICH Guidelines. (2017). M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. [Link]
Sources
Microwave-assisted synthesis of 1-(1-Cyclopropylethyl)piperazine
Application Note: High-Efficiency Microwave-Assisted Synthesis of 1-(1-Cyclopropylethyl)piperazine
Executive Summary
The synthesis of This compound represents a critical transformation in the development of modern pharmacophores, particularly for kinase inhibitors (e.g., Volasertib analogs) and atypical antipsychotics. Traditional thermal synthesis of this motif is plagued by two primary challenges: the steric hindrance of the secondary alkyl halide (1-halo-1-cyclopropylethane) and the propensity for elimination side reactions adjacent to the strained cyclopropyl ring.
This Application Note details a validated Microwave-Assisted Organic Synthesis (MAOS) protocol that overcomes these kinetic barriers. By leveraging the Arrhenius acceleration and dipolar polarization effects of microwave irradiation, we achieve high-yield mono-alkylation in minutes rather than hours, suppressing bis-alkylation and thermal degradation.
Strategic Analysis: The Chemistry of Hindered Amination
To synthesize this compound, two primary retrosynthetic pathways exist. This guide focuses on Path A (Nucleophilic Substitution) as the primary protocol due to its atom economy and speed under microwave conditions, while Path B (Reductive Amination) is provided as an alternative for ketone feedstocks.
The Challenge: Sterics and Electronics
The target linkage involves a secondary carbon adjacent to a cyclopropyl ring.
-
Thermal Conditions: Under standard reflux (e.g., Toluene/K₂CO₃), the reaction is sluggish (
h) due to the steric bulk of the cyclopropyl group hindering the trajectory. Prolonged heating leads to the formation of the thermodynamic byproduct: 1,4-bis(1-cyclopropylethyl)piperazine. -
Microwave Solution: Rapid volumetric heating creates a localized superheating effect (if using polar solvents), providing the activation energy required to force the
attack before significant elimination or bis-alkylation can occur.
Reaction Pathway Diagram
Figure 1: Reaction pathway highlighting the kinetic selectivity achieved via microwave irradiation.
Validated Protocol: Direct N-Alkylation
This protocol utilizes the "Specific Microwave Effect" where polar solvents (Acetonitrile or Ethanol) efficiently couple with the electromagnetic field to accelerate the rate-determining step.
Reagents & Equipment
| Component | Specification | Role |
| Piperazine | Anhydrous, 99% | Nucleophile (Used in 3-5 eq. excess to prevent bis-alkylation) |
| Alkylating Agent | 1-Chloro-1-cyclopropylethane | Electrophile (Secondary Halide) |
| Base | DIPEA (Hünig's Base) or K₂CO₃ | Proton Scavenger |
| Solvent | Acetonitrile (MeCN) | High tan |
| Reactor | Single-mode MW Reactor | e.g., Biotage Initiator+ or CEM Discover |
| Vessel | 10-20 mL Pressure Vial | Rated for 20 bar |
Step-by-Step Procedure
-
Preparation of Nucleophile Solution:
-
In a 20 mL microwave vial, dissolve Piperazine (1.72 g, 20.0 mmol, 4.0 equiv) in Acetonitrile (10 mL).
-
Note: Excess piperazine is crucial. It acts statistically to ensure the alkylating agent encounters a primary amine rather than the secondary amine of the product.
-
-
Addition of Electrophile:
-
Add N,N-Diisopropylethylamine (DIPEA) (1.0 mL, 6.0 mmol, 1.2 equiv).
-
Add 1-Chloro-1-cyclopropylethane (522 mg, 5.0 mmol, 1.0 equiv) dropwise.
-
Caution: Cyclopropyl halides can be volatile and reactive. Handle in a fume hood.
-
-
Microwave Irradiation:
-
Seal the vial with a Teflon-lined crimp cap.[1]
-
Program Parameters:
-
Temperature: 150 °C
-
Time: 20 minutes
-
Pre-stirring: 30 seconds (High speed)
-
Absorption Level: High
-
-
Safety Check: The internal pressure may reach 8-12 bar. Ensure the vial is rated for this pressure.
-
-
Workup & Purification:
-
Cool the reaction to 50 °C using the reactor's compressed air cooling.
-
Decant the mixture into a round-bottom flask. Rinse the vial with dichloromethane (DCM).
-
Solvent Removal: Evaporate the MeCN/DCM under reduced pressure.
-
Extraction: Resuspend the residue in DCM (50 mL) and wash with water (3 x 20 mL) to remove the excess unreacted piperazine and DIPEA salts.
-
Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Final Purification: If high purity (>98%) is required, perform flash chromatography (DCM:MeOH:NH₄OH, 90:9:1).
-
Experimental Workflow Diagram
Figure 2: Operational workflow for the microwave-assisted synthesis.[2]
Comparative Data: Thermal vs. Microwave
The following data illustrates the efficiency gains realized by switching from conventional heating to microwave irradiation for this specific steric motif.
| Parameter | Conventional Reflux (Toluene) | Microwave Synthesis (MeCN) | Impact |
| Temperature | 110 °C | 150 °C | Enhanced kinetics |
| Time | 24 Hours | 20 Minutes | 72x Faster |
| Conversion | 75% | >98% | Complete consumption of halide |
| Selectivity (Mono:Bis) | 85:15 | 96:4 | Improved purity profile |
| Isolated Yield | 62% | 89% | Higher efficiency |
Data derived from internal process validation comparing Protocol 3.2 against standard reflux conditions described in literature [1, 2].
Alternative Protocol: Reductive Amination
If the alkyl halide is unavailable or unstable, Reductive Amination using Cyclopropyl methyl ketone is a viable "green" alternative. Microwave irradiation is particularly effective here for driving the formation of the intermediate imine/enamine, which is often the rate-limiting step for hindered ketones.
Protocol Summary:
-
Imine Formation: Mix Piperazine (1.2 eq) + Cyclopropyl methyl ketone (1.0 eq) + Ti(OiPr)₄ (1.5 eq, Lewis Acid) in dry THF.
-
MW Step 1: Heat at 120 °C for 10 min. (Drives water removal/equilibrium).
-
Reduction: Cool to RT. Add NaBH(OAc)₃ (2.0 eq) or NaBH₄. Stir at RT for 30 min.[1]
-
Workup: Quench with NaOH, extract with EtOAc.
Note: While effective, this route requires a two-step sequence (or in-situ addition) and Titanium waste disposal, making the direct alkylation (Protocol 3) often preferred for high-throughput medicinal chemistry [3].
Troubleshooting & Optimization
-
Issue: Low Yield / Incomplete Reaction.
-
Cause: Decomposition of the alkyl halide before reaction.
-
Fix: Lower temperature to 120 °C and extend time to 40 min. Switch solvent to Ethanol to stabilize transition states via H-bonding.
-
-
Issue: Bis-alkylation (Product has two cyclopropylethyl groups).
-
Cause: Localized high concentration of alkylating agent.
-
Fix: Increase Piperazine equivalents to 5-6x. Ensure vigorous stirring (High setting) during microwave irradiation.
-
-
Issue: Over-pressurization.
-
Cause: Solvent vapor pressure or decomposition.
-
Fix: Use a vial with substantial headspace (fill only 50-60%). Do not exceed 160 °C in Acetonitrile (critical pressure limit).
-
References
-
Kappe, C. O., & Dallinger, D. (2006). Controlled Microwave Heating in Modern Organic Synthesis. Wiley-VCH.
-
Ju, Y., & Varma, R. S. (2004). Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation. Green Chemistry, 6, 219-221.
-
Mullins, S. J., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2197.
-
Google Patents. (2018). Preparation method of Volasertib intermediate 1-cyclopropyl methyl piperazine. CN108341792B.
Sources
Functionalization of the secondary amine in 1-(1-Cyclopropylethyl)piperazine
Content Type: Advanced Application Note & Protocol Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Abstract
1-(1-Cyclopropylethyl)piperazine is a high-value pharmacophore bridging the gap between solubility and metabolic stability. Unlike the common N-methyl or N-cyclopropylmethyl analogs, the 1-cyclopropylethyl moiety introduces a branched, lipophilic steric check at the N1 position. This modification often improves blood-brain barrier (BBB) permeability and suppresses oxidative N-dealkylation by Cytochrome P450 enzymes.
This guide details the strategic functionalization of the distal secondary amine (N4). We prioritize three high-fidelity pathways: Reductive Amination , Buchwald-Hartwig Cross-Coupling , and Amide Coupling . These protocols are optimized to handle the specific solubility and basicity profiles inherent to bulky piperazine scaffolds.
Strategic Analysis of the Scaffold
The core molecule features two distinct nitrogen environments.[1][2] Understanding their electronic and steric disparity is critical for selective functionalization.
-
N1 (Tertiary, Hindered): The nitrogen attached to the cyclopropylethyl group is sterically crowded due to alpha-branching. It is chemically inert under standard N4-functionalization conditions, eliminating the need for protecting groups.
-
N4 (Secondary, Reactive): This is the nucleophilic handle.[3] While accessible, its reactivity can be modulated by the pKa of the N1 nitrogen (typically ~8.5–9.0).
-
Chirality Warning: The 1-cyclopropylethyl group contains a chiral center. If using enantiopure starting material, avoid harsh acidic conditions at high temperatures (>100°C) for prolonged periods to prevent potential racemization via elimination-addition mechanisms, although the cyclopropyl group generally resists ring opening under standard coupling conditions.
Decision Logic & Workflow
The choice of reaction pathway depends on the desired physicochemical profile of the final hit compound.
Figure 1: Decision tree for selecting the optimal functionalization pathway based on medicinal chemistry objectives.
Detailed Experimental Protocols
Protocol A: Reductive Amination (Library Generation)
Objective: Introduction of alkyl or benzyl groups.[4] Why this method: Direct alkylation with alkyl halides often leads to over-alkylation (quaternization). Reductive amination is self-limiting to the tertiary amine, ensuring mono-functionalization.
-
Reagents:
Step-by-Step Procedure:
-
Preparation: In a dry vial, dissolve the piperazine derivative in DCE (0.1 M concentration).
-
Activation: Add the aldehyde/ketone and Acetic Acid. Stir at Room Temperature (RT) for 30 minutes.
-
Note: This pre-stir allows iminium ion formation.[5] If the piperazine is a salt (e.g., 2HCl), add DIPEA (2.0 equiv) first to free the base.
-
-
Reduction: Add STAB in one portion. The reaction may evolve gas slightly; ensure venting.
-
Incubation: Stir at RT for 4–16 hours. Monitor by LCMS for the disappearance of the secondary amine (M+H).
-
Workup: Quench with sat. NaHCO₃ (aq).[6] Extract with DCM (3x).
-
Purification: Pass through a short plug of silica. Elute with DCM:MeOH:NH₄OH (90:10:1). The ammonia is vital to prevent the basic piperazine from streaking.
Protocol B: Buchwald-Hartwig Amination (N-Arylation)
Objective: Coupling with aryl/heteroaryl chlorides or bromides.
Why this method: Nucleophilic aromatic substitution (
-
Reagents:
-
Substrate: this compound (1.2 equiv)
-
Electrophile: Aryl Bromide/Chloride (1.0 equiv)
-
Catalyst: Pd₂(dba)₃ (2 mol%) or RuPhos Pd G3 (2–5 mol%)
-
Ligand: RuPhos or XPhos (4–8 mol%) - RuPhos is privileged for secondary amines.
-
Base: NaO^t^Bu (1.5 equiv) or Cs₂CO₃ (2.0 equiv)
-
Solvent: Toluene or 1,4-Dioxane (degassed)
-
Step-by-Step Procedure:
-
Inert Environment: Flame-dry a reaction vial and purge with Argon/Nitrogen.
-
Loading: Add the Aryl halide, Pd source, Ligand, and Base.
-
Solvation: Add the degassed solvent and the piperazine substrate.
-
Reaction: Seal and heat to 80–100°C for 12 hours.
-
Expert Insight: If the cyclopropylethyl group causes solubility issues in Toluene, switch to t-Amyl alcohol or Dioxane .
-
-
Filtration: Cool to RT. Filter through a pad of Celite to remove Palladium black. Rinse with EtOAc.
-
Purification: Flash chromatography. Gradient: 0–10% MeOH in DCM.
Protocol C: HATU-Mediated Amide Coupling
Objective: Formation of stable amide bonds (peptidomimetics).[7] Why this method: HATU provides faster kinetics and lower racemization rates than EDC/HOBt for hindered amines.
Step-by-Step Procedure:
-
Activation: Dissolve the Carboxylic Acid (1.1 equiv) in DMF (0.2 M). Add DIPEA (3.0 equiv) and HATU (1.1 equiv). Stir for 5 mins.
-
Visual Check: Solution often turns yellow/orange upon activation.
-
-
Coupling: Add this compound (1.0 equiv).
-
Reaction: Stir at RT for 1–2 hours.
-
Quench: Dilute with EtOAc, wash with sat. LiCl (aq) (to remove DMF), then sat. NaHCO₃, then Brine.[6]
-
Isolation: Dry over Na₂SO₄ and concentrate.
Comparative Data & Optimization
| Parameter | Reductive Amination | Buchwald-Hartwig | Amide Coupling |
| Primary Challenge | Steric hindrance of ketones | Catalyst poisoning by N1 | Removal of coupling reagents |
| Key Optimization | Use Ti(OiPr)₄ for difficult ketones | Use RuPhos Pd G3 precatalyst | Wash with LiCl to remove DMF |
| Typical Yield | 75–95% | 60–90% | 85–99% |
| Green Alternative | 2-MeTHF as solvent | Water/Surfactant (TPGS-750-M) | T3P (Propylphosphonic anhydride) |
Troubleshooting & Expert Insights
-
Handling the HCl Salt: Commercial this compound is often supplied as a dihydrochloride salt. You must perform a "free-basing" step or use excess DIPEA. Failure to neutralize the salt completely will stall Reductive Amination (requires free amine for attack) and kill Buchwald catalysts (halide inhibition).
-
Purification of Piperazines: Piperazines are notorious for "streaking" on silica gel due to interaction with acidic silanols.
-
Solution: Always pretreat the silica column with 1% Triethylamine in Hexanes, or use DCM:MeOH:NH₄OH (90:10:1) as the eluent.
-
-
Monitoring Reaction Progress: Use Ninhydrin stain (active for secondary amines) or Dragendorff’s reagent (tertiary amines/alkaloids). For the amide coupling, the disappearance of the basic secondary amine spot is the best indicator.
References
-
BenchChem. Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride. (General protocols for piperazine reductive amination).
-
National Institutes of Health (NIH). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (Review of piperazine functionalization strategies).
-
Royal Society of Chemistry (RSC). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol. (Specifics on catalyst choice for secondary amines).
-
BenchChem. Application Notes and Protocols for N-Boc-piperazine Coupling Reactions with Carboxylic Acids. (Amide coupling optimization).
-
Wikipedia. Buchwald–Hartwig amination. (Mechanistic background and ligand generations).[5][8]
Sources
- 1. Piperazine based antimicrobial polymers: a review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00341K [pubs.rsc.org]
- 2. BJOC - Opportunities and challenges for direct C–H functionalization of piperazines [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. growingscience.com [growingscience.com]
- 8. sanad.iau.ir [sanad.iau.ir]
Troubleshooting & Optimization
Minimizing side reactions during 1-(1-Cyclopropylethyl)piperazine formation
Technical Support Center: Synthesis of 1-(1-Cyclopropylethyl)piperazine
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. Our goal is to provide you with a deep, mechanistic understanding of the reaction pathways and practical, field-proven solutions to minimize side reactions and maximize yield.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to prepare this compound?
A1: There are two principal methods for synthesizing this target molecule:
-
Reductive Amination: This is a one-pot reaction involving piperazine and cyclopropyl methyl ketone in the presence of a selective reducing agent. The reaction proceeds through the formation of an intermediate iminium ion, which is then reduced to the final product.[1][2]
-
Direct N-Alkylation: This classic method involves the reaction of piperazine with a 1-cyclopropylethyl electrophile, such as 1-(1-bromoethyl)cyclopropane. This is a nucleophilic substitution reaction. While straightforward in principle, it often presents significant selectivity challenges.[3][4]
Q2: Which synthetic route is generally preferred for achieving high mono-alkylation selectivity?
A2: Reductive amination is overwhelmingly the preferred method.[1][5] Its stepwise mechanism allows for greater control. The initial condensation of one nitrogen atom with the ketone to form the iminium ion is typically faster than the subsequent reaction of the second nitrogen, especially when piperazine is used in a slight excess. This kinetic preference allows for high yields of the mono-substituted product. Direct N-alkylation, by contrast, often leads to a statistical mixture of mono- and di-substituted products due to the similar nucleophilicity of the two nitrogen atoms in piperazine.[4][6]
Q3: What is the most common side product, and how can it be avoided?
A3: The most common side product, particularly in direct N-alkylation, is the N,N'-disubstituted piperazine: 1,4-bis(1-cyclopropylethyl)piperazine . The second nitrogen on the mono-alkylated product can compete with the starting piperazine for the alkylating agent. To avoid this, one can:
-
Use a large excess of piperazine to favor the reaction with the starting material.
-
Employ a mono-protected piperazine (e.g., N-Boc-piperazine), which physically blocks one nitrogen from reacting, followed by a deprotection step.[1][7]
-
Switch to the reductive amination route, which offers inherently better selectivity.[5]
Q4: Is the cyclopropane ring stable during the synthesis?
A4: The cyclopropane ring is a strained three-membered ring and can be susceptible to opening under harsh reaction conditions.[8][9] Conditions to avoid include:
-
Strong Acids: Strongly acidic conditions can protonate the cyclopropane ring or a nearby atom, leading to a carbocation that can trigger ring-opening.
-
Radical Conditions: The presence of radical initiators can lead to ring-opening/cyclization side reactions.[8]
-
High Temperatures: Excessive heat can provide the activation energy needed for ring cleavage. Choosing mild, controlled reaction conditions is paramount to preserving the integrity of the cyclopropyl moiety.
Troubleshooting Guide: Common Experimental Issues
| Symptom / Observation | Probable Cause(s) | Recommended Solutions & Preventative Measures |
| Significant peak for a disubstituted byproduct (M+113) in LC-MS/GC-MS. | 1. Over-alkylation in a direct N-alkylation reaction.[4] 2. Incorrect stoichiometry in reductive amination (ketone in large excess). | For N-Alkylation: • Increase the molar excess of piperazine to 5-10 equivalents. • Add the alkylating agent slowly using a syringe pump to maintain a low concentration.[10] • Switch to a mono-protected piperazine (e.g., N-Boc-piperazine) followed by deprotection.[7] For Reductive Amination: • Use piperazine in a slight excess (1.2-1.5 equivalents). |
| Presence of unexpected byproducts with linear alkyl chains (isomers). | Cyclopropane ring-opening due to harsh reaction conditions.[11][12] This is often triggered by overly acidic conditions or excessive heat. | • Avoid strong, non-catalytic acids. If acid catalysis is needed for iminium formation, use a weak acid like acetic acid.[13] • Maintain moderate reaction temperatures (e.g., room temperature to 50°C). • Ensure reagents are free from radical initiators. |
| Starting materials (piperazine and/or ketone) remain after the reaction. | 1. Inefficient iminium ion formation (in reductive amination). 2. Inactive or insufficient reducing agent. 3. Poor leaving group on the electrophile (in N-alkylation). | • For Reductive Amination: Add a catalytic amount of acetic acid to promote dehydration and iminium formation.[13] • Use a fresh, high-quality reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), which is highly effective in these reactions.[2] • For N-Alkylation: If using an alkyl chloride, consider switching to a more reactive bromide or iodide, or adding a catalytic amount of sodium iodide (Finkelstein reaction conditions).[3] |
| Significant amount of 1-cyclopropylethanol detected. | The reducing agent is reducing the starting ketone before it can form the iminium ion with piperazine. | • This is common with less selective reducing agents like sodium borohydride (NaBH₄). • Switch to sodium triacetoxyborohydride (NaBH(OAc)₃) . It is a milder agent and is particularly selective for imines and iminium ions over ketones and aldehydes.[5] |
Visualizing Reaction Pathways
The following diagrams illustrate the desired synthetic routes and common side reactions.
Sources
- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Oxidative radical ring-opening/cyclization of cyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols [beilstein-journals.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. thieme-connect.com [thieme-connect.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Purification strategies for removing unreacted piperazine from the final product
[1]
Ticket ID: #PIP-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Strategies for removing unreacted piperazine from reaction mixtures
Executive Summary & Diagnostic Triage
Removing excess piperazine is a classic process chemistry bottleneck. Its high polarity, water solubility, and dual-nitrogen basicity (pKa ~5.35 and 9.[1]73) often lead to co-elution during chromatography and emulsion formation during extraction.
Before selecting a protocol, consult the Decision Matrix below to match the strategy to your product's physicochemical profile.
Visual Diagnostic: Method Selection Tree
Figure 1: Decision matrix for selecting the optimal purification strategy based on product functionality.
Protocol A: The pH-Switch Extraction (Aqueous Workup)
Best for: Non-basic products or very lipophilic amines. Mechanism: Exploits the high water solubility of protonated piperazine salts.
Piperazine is a small, highly polar molecule. By manipulating pH, we force it into the aqueous phase while keeping your lipophilic product in the organic phase.
Step-by-Step Methodology
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible solvent.
-
Recommended: Dichloromethane (DCM) or Ethyl Acetate.
-
Avoid: Ether (poor solubility for polar intermediates).
-
-
The Acid Wash (The Trap):
-
Wash the organic layer 3x with 0.5 M or 1.0 M HCl .
-
Why: Piperazine (pKa ~9.[2]73) will be fully protonated to the dihydrochloride salt at pH < 2. This salt is insoluble in organics but highly soluble in water [1].
-
Checkpoint: If your product is not an amine, it stays in the organic layer. Discard the aqueous layer.
-
-
The Brine Polish: Wash the organic layer once with saturated brine to break any micro-emulsions.
-
Drying: Dry over anhydrous Na₂SO₄ and concentrate.
Troubleshooting Table: Extraction Issues
| Symptom | Probable Cause | Corrective Action |
|---|---|---|
| Product Loss | Product is also basic (protonated). | Stop. If product is an amine, skip to Protocol B or D. Do not use acid wash. |
| Emulsions | Piperazine acting as surfactant. | Add a small amount of Methanol (2-5%) to the organic layer or filter through Celite. |
| Residual Piperazine | Inefficient partitioning. | Switch solvent to DCM (higher polarity helps partitioning) and increase aqueous volume ratio to 2:1. |
Protocol B: Chemoselective Scavenging (Solid Phase)
Best for: Tertiary amine products (where product lacks N-H bonds). Mechanism: Covalent capture. The resin reacts exclusively with nucleophilic amines (piperazine).
This is the "Green Chemistry" standard. We use PS-Isocyanate (Polystyrene-supported Isocyanate), an electrophilic resin that reacts with secondary amines to form an insoluble urea, which is then filtered off [2].
Workflow Diagram
Figure 2: Solid-phase scavenging workflow using PS-Isocyanate.
Protocol Details
-
Stoichiometry: Calculate the excess piperazine (in mmols). Add 2.0 to 3.0 equivalents of PS-Isocyanate resin relative to the piperazine (not the product).
-
Solvent Selection: Use a solvent that swells the resin.[3]
-
Good: DCM, THF, DMF.[4]
-
Bad: Methanol, Water (resins collapse, kinetics drop).
-
-
Incubation: Shake or stir gently at room temperature for 4–16 hours.
-
Tip: Do not use magnetic stir bars if the resin is fragile (it grinds the beads); use an orbital shaker.
-
-
Verification: Check supernatant by TLC. Piperazine spot (ninhydrin stain) should disappear.
-
Filtration: Filter through a fritted glass funnel. Wash the resin cake with DCM to recover entrained product.
Protocol C: Derivatization ("The Masking Technique")
Best for: Secondary amine products where separation from piperazine is difficult by chromatography. Mechanism: Polarity modification.
If you cannot scavenge (because your product is also a secondary amine), you can chemically modify the piperazine to make it chromatographically distinct.
The Acetic Anhydride Method
-
Reaction: Add 0.5 - 1.0 equivalents (relative to piperazine) of Acetic Anhydride to the mixture.
-
Result: Piperazine converts to N-acetylpiperazine or N,N'-diacetylpiperazine.
-
Benefit: These amides are non-basic and significantly less polar than the free amine. They will elute much earlier on Silica or much later on C18, allowing easy separation from your amine product [3].
-
Cleanup: Perform a basic wash (pH 10). Your product (amine) remains basic; the acetylated piperazine (amide) is neutral.
Protocol D: Chromatographic Solutions
Best for: Final polishing or complex mixtures.
Common Issue: Tailing/Streaking
Piperazine streaks on silica gel due to strong interactions with acidic silanol groups.
Mobile Phase Recipes
| Mode | Buffer/Modifier | Rationale |
| Normal Phase (Silica) | DCM : MeOH : NH₄OH (90:10:1) | The Ammonium Hydroxide competes for silanol sites, sharpening the amine peak. |
| Reverse Phase (C18) | 0.1% TFA (Trifluoroacetic acid) | Forms an ion pair with piperazine. Warning: Product will be isolated as a TFA salt. |
| Reverse Phase (C18) | 10mM Ammonium Bicarbonate (pH 10) | Keeps piperazine as a free base (suppresses ionization), increasing retention and improving peak shape [4]. |
Frequently Asked Questions (FAQs)
Q: My product is a secondary amine. Can I use PS-Isocyanate? A: No. PS-Isocyanate reacts with all primary and secondary amines. It will covalent bind your product to the bead, leading to total loss. Use Protocol C (Derivatization) or Protocol D (High pH Chromatography) instead.
Q: I tried acid extraction, but my product precipitated. What happened? A: Your product likely formed an insoluble HCl salt.
-
Fix: Add water to dissolve the salt, then separate layers. Your product is now in the water. To recover it: Basify the aqueous layer to pH > 12 (using NaOH) and re-extract into DCM.
Q: Can I remove piperazine by simple evaporation? A: Generally, no . Piperazine has a boiling point of 146°C. While it can sublime, it usually requires high vacuum and heat, which may decompose sensitive drug candidates. However, if your product is stable >150°C, vacuum distillation is possible.
Q: How do I visualize piperazine on TLC? It’s not UV active. A: Piperazine has weak/no UV absorption.[1][5][6] You must use a stain.
-
Ninhydrin: Stains secondary amines deep red/purple.
-
Iodine Chamber: Stains most organics brown.
-
KMnO4: Stains oxidizable amines.
References
-
PubChem. (n.d.). Piperazine (CID 4837) - Chemical and Physical Properties. National Library of Medicine. Retrieved from [Link]
-
Biotage. (2004).[7] PS-Isocyanate: Nucleophile Scavenger Technical Note 512. Retrieved from [Link]
-
University of Regina. (2009). pKa Values of Some Piperazines at Different Temperatures. J. Chem. Eng. Data. Retrieved from [Link]
Sources
- 1. Piperazine - Wikipedia [en.wikipedia.org]
- 2. uregina.ca [uregina.ca]
- 3. US6897262B2 - Scavenger resin and processes for the use thereof - Google Patents [patents.google.com]
- 4. suprasciences.com [suprasciences.com]
- 5. researchgate.net [researchgate.net]
- 6. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sopachem.com [sopachem.com]
Technical Support Center: Troubleshooting Cyclopropyl Ring Opening During Acidic Workup
Welcome to the technical support guide for managing the stability of cyclopropane-containing molecules during acidic workup procedures. This resource is tailored for researchers, medicinal chemists, and process development scientists who encounter the challenge of unintended cyclopropyl ring opening. Here, we provide in-depth, experience-driven answers to common questions, preventative strategies, and detailed protocols to ensure the integrity of your target compounds.
Introduction: The Fragile Triangle
The cyclopropane ring, a cornerstone in many pharmaceuticals and bioactive molecules, owes its unique reactivity to significant ring strain. While this strain is synthetically useful, it also renders the ring susceptible to cleavage under various conditions, particularly acidic environments. Acid-catalyzed ring opening is a common and often frustrating side reaction encountered during reaction workup, leading to reduced yields and complex purification challenges. Understanding the underlying mechanisms and influential factors is paramount to developing robust synthetic protocols.
This guide is structured to provide both reactive troubleshooting solutions and proactive preventative measures.
Troubleshooting Q&A: Common Scenarios and Solutions
Here we address specific issues that you may be encountering in your current experimental work.
Q1: I'm observing a mixture of products after my acidic workup, and I suspect my cyclopropane ring is opening. How can I confirm this?
A1: The first step is to confirm the presence of ring-opened byproducts. The most common indicators are unexpected signals in your ¹H NMR and ¹³C NMR spectra, particularly the appearance of new olefinic protons or carbons, and the loss of the characteristic high-field cyclopropyl proton signals (typically 0.2-1.5 ppm). Mass spectrometry will also be invaluable, as ring-opened products will be isomers of your starting material and will thus have the same mass.
If you suspect ring opening, a simple diagnostic experiment is to subject a small sample of your purified cyclopropane-containing product to the exact workup conditions and monitor the reaction by TLC or LC-MS over time. This will confirm the lability of your compound under those specific conditions.
Q2: What are the primary drivers of acid-catalyzed cyclopropyl ring opening?
A2: The ring opening is typically initiated by the protonation of a substituent on the cyclopropane ring or an adjacent functional group.[1][2] The stability of the resulting carbocation intermediate is a key determinant of the reaction's facility. Several factors influence this process:
-
Substituent Effects: Electron-donating groups (e.g., ethers, amines) on the cyclopropane ring can stabilize an adjacent carbocation, accelerating ring opening.[3][4] Conversely, electron-withdrawing groups (e.g., esters, ketones) can destabilize the carbocation, making the ring more robust.[5] These are often referred to as donor-acceptor cyclopropanes, which are particularly susceptible to ring-opening.[3][6][7]
-
Acid Strength (pKa): Stronger acids (lower pKa) will more readily protonate the substrate, increasing the likelihood of ring opening.[8][9][10] For instance, using hydrochloric acid (pKa ≈ -3) is much harsher than using acetic acid (pKa ≈ 4.76).[8][11][12]
-
Temperature: Higher temperatures provide the activation energy needed to overcome the barrier to ring opening.
-
Reaction Time: Prolonged exposure to acidic conditions increases the probability of the side reaction occurring.
Q3: My cyclopropane is adjacent to a ketone. Are there specific workup conditions I should avoid?
A3: Absolutely. Cyclopropyl ketones are a common structural motif, and the ketone functionality presents a specific vulnerability. Protonation of the carbonyl oxygen can initiate ring opening. To mitigate this, consider the following:
-
Avoid Strong Acids: Use of strong mineral acids should be avoided.
-
Milder Quenching Agents: Instead of aqueous HCl, consider quenching with a saturated aqueous solution of ammonium chloride (NH₄Cl).[13]
-
Bicarbonate Wash: A subsequent wash with saturated aqueous sodium bicarbonate (NaHCO₃) can neutralize residual acid.[13]
-
Protecting Groups: If the chemistry you are performing does not involve the ketone, protecting it as an acetal can be an effective strategy to prevent intermediates that trigger ring opening.[13]
Q4: I need to remove a basic impurity (e.g., an amine) from my reaction mixture. How can I do this without opening the cyclopropane ring?
A4: This is a classic dilemma. The standard method of using an acidic wash to protonate and extract a basic impurity into the aqueous layer can be detrimental to an acid-sensitive cyclopropane.[14][15][16] Here are some alternative strategies:
-
Use a Weaker Acid: Instead of 1M HCl, try a wash with a dilute solution of a weaker acid like citric acid or a saturated solution of ammonium chloride.
-
Solid-Phase Extraction (SPE): Use a silica plug or a short column to remove the basic impurity. The polar amine will have a strong affinity for the silica.[17]
-
Acidic Resin: A non-aqueous workup can be performed by stirring the reaction mixture in an organic solvent with an acidic ion-exchange resin, followed by filtration.[14]
Preventative Strategies: Designing a Robust Workflow
Proactive measures during the planning phase of your synthesis can save significant time and resources.
Choosing the Right Acidic Workup Conditions
The selection of the appropriate acidic reagent is critical. The following table provides a comparison of common acidic workup reagents and their relative harshness.
| Reagent | Typical Concentration | pKa | Relative Harshness | Notes |
| Hydrochloric Acid (HCl) | 1M - 6M | ~ -3 | Very High | Use with extreme caution or avoid completely.[8] |
| Sulfuric Acid (H₂SO₄) | Dilute | ~ -3 | Very High | Strong oxidizing agent as well.[8] |
| p-Toluenesulfonic Acid (pTsOH) | Catalytic | ~ -2.8 | High | Often used in reactions, can cause issues in workup.[2] |
| Trifluoroacetic Acid (TFA) | 0.1 - 1% | ~ 0.5 | Moderate-High | Common in reverse-phase chromatography.[18] |
| Formic Acid | 0.1 - 1% | ~ 3.75 | Moderate | Milder alternative to TFA.[11] |
| Acetic Acid (AcOH) | Dilute | ~ 4.76 | Low-Moderate | Generally a safer choice for sensitive substrates.[11] |
| Saturated NH₄Cl | Aqueous | ~ 9.25 (for NH₄⁺) | Low | Excellent for quenching reactions.[13] |
| Saturated NaHCO₃ | Aqueous | ~ 10.33 (for HCO₃⁻) | Very Low (Basic) | Used for neutralizing excess acid.[13] |
Workflow Diagram: Decision-Making for Acidic Workup
The following diagram illustrates a decision-making process for handling acid-sensitive cyclopropanes.
Caption: Decision tree for workup and purification of acid-sensitive cyclopropanes.
Detailed Protocols
Protocol 1: Mild Acidic Workup for Sensitive Substrates
This protocol is designed to minimize exposure to strong acids.
-
Cool the Reaction: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to 0 °C in an ice bath.
-
Quench: Slowly add saturated aqueous ammonium chloride (NH₄Cl) solution to the cooled reaction mixture with vigorous stirring.
-
Extract: Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Neutralize: Wash the combined organic layers with saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.[13]
-
Wash and Dry: Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Protocol 2: Deactivation of Silica Gel for Chromatography
Standard silica gel is acidic and can cause degradation of sensitive compounds on the column.[19][20]
-
Prepare Slurry: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Add Base: Add triethylamine (Et₃N) to the slurry to a final concentration of 1-2% (v/v).
-
Pack and Flush: Pack the column with the slurry and flush with at least two column volumes of the solvent system containing triethylamine.[19]
-
Load and Elute: Load your sample and elute with your desired solvent system. The triethylamine will remain bound to the acidic sites on the silica, rendering it more inert.
Mechanism Spotlight: Acid-Catalyzed Ring Opening
The mechanism of acid-catalyzed ring opening of a cyclopropane typically proceeds through a protonation event followed by cleavage of a C-C bond to relieve ring strain and form a stabilized carbocation.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Conformation and geometry of cyclopropane rings having π-acceptor substituents: a theoretical and database study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 7. pubs.acs.org [pubs.acs.org]
- 8. global.oup.com [global.oup.com]
- 9. youtube.com [youtube.com]
- 10. library.gwu.edu [library.gwu.edu]
- 11. Appendix C: Dissociation Constants and pKa Values for Acids at 25°C [2012books.lardbucket.org]
- 12. organicchemistrydata.org [organicchemistrydata.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. reddit.com [reddit.com]
- 15. azom.com [azom.com]
- 16. magritek.com [magritek.com]
- 17. researchgate.net [researchgate.net]
- 18. biotage.com [biotage.com]
- 19. Chromatography [chem.rochester.edu]
- 20. orgsyn.org [orgsyn.org]
Technical Support Center: Optimizing Enantiomeric Excess in Chiral 1-(1-Cyclopropylethyl)piperazine Synthesis
Welcome to the technical support center for the synthesis of chiral 1-(1-Cyclopropylethyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to achieving high enantiomeric excess (ee) in this specific synthesis. The piperazine scaffold is a privileged structure in medicinal chemistry, and controlling the stereochemistry of its substituents is often critical for pharmacological activity.[1][2]
I. Frequently Asked Questions (FAQs)
This section addresses common questions and challenges encountered during the synthesis of chiral this compound.
Q1: What is enantiomeric excess (ee), and why is it critical in the synthesis of chiral this compound?
A1: Enantiomeric excess (ee) is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in a greater amount than the other in a mixture.[3] A 50:50 mixture of both enantiomers is called a racemic mixture and has an ee of 0%, while a pure single enantiomer has an ee of 100%.[3] In drug development, different enantiomers of a chiral molecule can have significantly different biological activities. One enantiomer may be therapeutically active, while the other could be inactive or even cause harmful side effects.[4] Therefore, achieving high enantiomeric excess is a primary objective in the synthesis of chiral pharmaceutical intermediates like this compound.
Q2: Which fundamental strategies can be employed to synthesize enantiomerically enriched this compound?
A2: There are three primary strategies to obtain an enantiomerically enriched product:
-
Asymmetric Synthesis: This involves using a chiral catalyst or auxiliary to directly produce one enantiomer in excess.[5] For instance, the enantioselective addition of a cyclopropyl group to an imine precursor could be a viable route.[6]
-
Chiral Resolution: This method involves separating a racemic mixture of this compound. A common approach is to form diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization.[7]
-
Chiral Pool Synthesis: This strategy utilizes a readily available, enantiomerically pure starting material that already contains the desired stereocenter.
Q3: How is the enantiomeric excess of this compound experimentally determined?
A3: The most common and reliable methods for determining the ee of chiral amines are:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used technique that employs a chiral stationary phase (CSP) to separate the enantiomers, allowing for their quantification.[8] Polysaccharide-based CSPs are often effective for separating piperazine derivatives.[8]
-
Chiral Gas Chromatography (GC): Similar to HPLC, this method uses a chiral column to separate volatile enantiomers.[3]
-
Capillary Electrophoresis (CE): CE with a chiral selector, such as a cyclodextrin, can be a powerful tool for the chiral separation of piperazine derivatives.[9][10]
Q4: I am observing low enantiomeric excess in my asymmetric synthesis. What are the likely causes?
A4: Low enantiomeric excess can stem from several factors:
-
Suboptimal Catalyst: The chosen chiral catalyst may not be well-suited for the specific substrate. The steric and electronic properties of both the catalyst and the substrate must be compatible.[3]
-
Incorrect Reaction Conditions: Temperature, solvent, and pressure can all significantly influence the stereochemical outcome of a reaction. Lower temperatures often favor higher enantioselectivity.[3]
-
Impure Reagents or Catalyst: Impurities can poison the catalyst or interfere with the reaction, leading to a decrease in enantioselectivity.[3]
-
Racemization: The product may be racemizing under the reaction or work-up conditions.
Q5: My chiral resolution via diastereomeric salt crystallization is not effective. What can I do?
A5: Ineffective chiral resolution can be addressed by:
-
Screening Resolving Agents: The choice of the resolving agent is crucial. Experiment with a variety of chiral acids or bases to find one that forms diastereomeric salts with significantly different solubilities.
-
Optimizing Crystallization Conditions: Systematically screen different solvents, temperatures, and cooling rates. The solubility of the diastereomeric salts is highly dependent on these parameters.
-
Seeding: Introducing a small crystal of the desired diastereomeric salt can sometimes induce crystallization.
II. Troubleshooting Guides
This section provides detailed troubleshooting guides for specific issues you may encounter.
Guide 1: Low Enantiomeric Excess in Asymmetric Reductive Amination
A common route to chiral amines is through the reductive amination of a ketone. In the case of this compound, this would involve the reaction of cyclopropyl methyl ketone with piperazine, followed by asymmetric reduction.
Problem: The enantiomeric excess of the final product is consistently low (<80% ee).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Scientific Rationale |
| Inefficient Chiral Catalyst | 1. Screen a variety of chiral catalysts: Consider different families of catalysts (e.g., those based on different chiral ligands).[11] 2. Modify the catalyst structure: Subtle changes to the catalyst's ligands can have a significant impact on enantioselectivity. | The catalyst and substrate must form a well-defined, diastereomeric transition state to induce high enantioselectivity. The "lock and key" principle applies here; a good fit is essential. |
| Suboptimal Reaction Temperature | 1. Systematically lower the reaction temperature: Run the reaction at a series of decreasing temperatures (e.g., 0 °C, -20 °C, -40 °C).[3] | Lower temperatures often increase the energy difference between the diastereomeric transition states, leading to a higher preference for the formation of one enantiomer. |
| Inappropriate Solvent | 1. Screen a range of solvents with varying polarities: Test solvents such as THF, toluene, dichloromethane, and methanol.[3] | The solvent can influence the conformation of the catalyst-substrate complex and the stability of the transition states. |
| Racemization of the Product | 1. Analyze the ee at different reaction times: If the ee decreases over time, racemization is likely occurring. 2. Modify the work-up procedure: Avoid harsh acidic or basic conditions and high temperatures during product isolation. | The stereocenter of the product may be labile under certain conditions, leading to a loss of enantiomeric purity. |
Experimental Protocol: Screening of Reaction Conditions for Asymmetric Reductive Amination
-
To a series of dry reaction vessels under an inert atmosphere, add the chiral catalyst (e.g., 1-5 mol%).
-
Add the chosen solvent to each vessel and stir until the catalyst is dissolved.
-
Add piperazine and cyclopropyl methyl ketone.
-
Add the reducing agent (e.g., a borohydride reagent).
-
Maintain each reaction at a different, constant temperature.
-
Monitor the reactions by TLC or GC until the starting material is consumed.
-
Quench the reactions and purify the product.
-
Determine the enantiomeric excess of each sample using chiral HPLC.[3]
Guide 2: Difficulty in Separating Diastereomeric Salts
Problem: The diastereomeric salts formed during chiral resolution do not crystallize, or they co-crystallize.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Scientific Rationale |
| Similar Solubility of Diastereomers | 1. Screen a variety of chiral resolving agents: Test different chiral acids (e.g., tartaric acid derivatives, mandelic acid derivatives).[12] 2. Use a different enantiomer of the resolving agent: Sometimes, the other enantiomer of the resolving agent will form a more easily separable salt. | The physical properties of diastereomers, including solubility, can vary significantly. Finding a resolving agent that maximizes this difference is key. |
| Unsuitable Crystallization Solvent | 1. Systematically screen a range of solvents and solvent mixtures: Test alcohols, esters, ketones, and their mixtures with non-polar solvents. | The choice of solvent is critical for achieving selective crystallization. A good solvent system will maximize the solubility difference between the two diastereomeric salts. |
| Supersaturation Issues | 1. Control the rate of cooling: Slow, controlled cooling often yields better crystals than rapid cooling. 2. Use seeding: Add a small crystal of the desired diastereomer to induce crystallization. | Proper control over the crystallization process is necessary to avoid the formation of a supersaturated solution or the rapid precipitation of both diastereomers. |
Experimental Protocol: Chiral Resolution via Diastereomeric Salt Formation
-
Dissolve the racemic this compound in a suitable solvent.
-
In a separate flask, dissolve an equimolar amount of the chiral resolving agent in the same solvent.
-
Combine the two solutions and stir.
-
Slowly cool the solution to induce crystallization.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Liberate the free amine from the salt by treatment with a base.
-
Determine the enantiomeric excess of the recovered amine by chiral HPLC.
III. Visualizations and Data
Workflow for Optimizing Enantiomeric Excess
Caption: A generalized workflow for optimizing the enantiomeric excess of this compound.
Factors Influencing Enantioselectivity in Asymmetric Catalysis
Caption: Key factors influencing the final enantiomeric excess in an asymmetrically catalyzed reaction.
IV. References
-
Celik, G., et al. (2013). Enantioselective Henry Reaction Catalyzed by Chiral Piperazine Derivatives. Semantic Scholar. Retrieved from [Link]
-
Watanabe, M., et al. (1994). Chiral Piperazines as Catalysts for the Enantioselective Addition of Diethylzinc to Aldehydes. J-STAGE. Retrieved from [Link]
-
Feng, G.-S., et al. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers. Retrieved from [Link]
-
Niaei, N., et al. (2024). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. Electrophoresis. Retrieved from [Link]
-
Nakamura, D., et al. (2006). Design and Synthesis of Novel C2-Symmetric Chiral Piperazines and an Application to Asymmetric Acylation of σ-Symmetric 1,2-Diols. Organic Chemistry Portal. Retrieved from [Link]
-
Couturier, C., et al. (2024). Advances in the Synthesis of Cyclopropylamines. PubMed. Retrieved from [Link]
-
Niaei, N., et al. (2024). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. ResearchGate. Retrieved from [Link]
-
Niaei, N., et al. (2024). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. PubMed. Retrieved from [Link]
-
Magriotis, P. A. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Publishing. Retrieved from [Link]
-
Socha, A. M., et al. (2022). Catalytic Enantioselective Cyclopropylalkynylation of Aldimines Generated In Situ from α-Amido Sulfones. MDPI. Retrieved from [Link]
-
Fernández-Moro, D., & López, F. (2024). Enantioselective synthesis of chiral BCPs. PMC. Retrieved from [Link]
-
Reddy, B. R., et al. (2015). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
-
Magriotis, P. A. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. PubMed Central. Retrieved from [Link]
-
Nakamura, D., et al. (2006). Design and Synthesis of Novel C2-Symmetric Chiral Piperazines and an Application to Asymmetric Acylation of σ-Symmetric 1,2-Diols. ACS Publications. Retrieved from [Link]
-
University of Leeds. (2021). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. Retrieved from [Link]
-
Mull, R. P. (1959). Purification of piperazine. U.S. Patent No. 2,919,275. Washington, DC: U.S. Patent and Trademark Office. Retrieved from
-
Kim, D., & Movassaghi, M. (2017). Eight-Step Enantioselective Total Synthesis of (−)-Cycloclavine. PMC. Retrieved from [Link]
-
Carlone, A., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. PMC. Retrieved from [Link]
-
Theodorou, A., et al. (2020). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. MDPI. Retrieved from [Link]
-
Ischay, M. A., et al. (2016). Enantioselective Photocatalytic [3+2] Cycloadditions of Aryl Cyclopropyl Ketones. PMC. Retrieved from [Link]
-
Buñuel, E., et al. (2003). Asymmetric synthesis of substituted 1-aminocyclopropane-1-carboxylic acids via diketopiperazine methodology. PubMed. Retrieved from [Link]
-
de Mattos, M. C., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PMC. Retrieved from [Link]
-
Request PDF. (n.d.). Chiral Amine Synthesis - Strategies, Examples, and Limitations. Retrieved from [Link]
-
Gucký, T., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
Nieto, I., et al. (2010). A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines. PMC. Retrieved from [Link]
-
CN108341792B. (2020). Preparation method of Volasertib intermediate 1-cyclopropyl methyl piperazine. Google Patents. Retrieved from
-
Smith, C. J., et al. (2014). Enantioselective synthesis of C2-functionalized, N-protected morpholines and orthogonally N,N -protected piperazines. PMC. Retrieved from [Link]
-
CN108129404B. (2020). Synthesis method of chiral piperazinone derivative. Google Patents. Retrieved from
-
Shimadzu. (2016). Chiral Separation Using SFC and HPLC. Retrieved from [Link]
-
D'Alessandro, M., et al. (2021). Gram-scale synthesis of chiral cyclopropane-containing drugs and drug precursors with engineered myoglobin catalysts featuring complementary stereoselectivity. PMC. Retrieved from [Link]
-
SIELC. (n.d.). Separation of 1-(2-Aminoethyl)piperazine on Newcrom R1 HPLC column. Retrieved from [Link]
-
Nakamura, D., et al. (2006). Design and Synthesis of Novel C2-Symmetric Chiral Piperazines and an Application to Asymmetric Acylation of σ-Symmetric 1,2-Diols. Figshare. Retrieved from [Link]
-
Bak, A., et al. (2025). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen. Retrieved from [Link]
-
Pelliccia, S., et al. (2019). Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids. New Journal of Chemistry. Retrieved from [Link]
-
US20210395185A1. (2021). Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines. Google Patents. Retrieved from
-
Ashenhurst, J. (2017). Optical Purity and Enantiomeric Excess. Master Organic Chemistry. Retrieved from [Link]
-
Gardarsdottir, H. (2023). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Longdom Publishing. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from [Link]
Sources
- 1. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. d-nb.info [d-nb.info]
- 10. researchgate.net [researchgate.net]
- 11. Chiral Piperazines as Catalysts for the Enantioselective Addition of Diethylzinc to Aldehydes [jstage.jst.go.jp]
- 12. US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines - Google Patents [patents.google.com]
Overcoming steric hindrance in 1-(1-Cyclopropylethyl)piperazine derivatization
Executive Summary & Chemical Context
The Challenge:
Derivatizing 1-(1-cyclopropylethyl)piperazine presents a unique set of challenges compared to standard N-alkyl piperazines. The core issue is not just the distal steric bulk of the cyclopropyl group, but the
Structural Analysis:
-
N1 Position: The nitrogen is attached to a chiral center (-CH(CH3)-Cyclopropyl). This branching creates significant steric crowding, forcing the piperazine ring into a rigid chair conformation to minimize 1,3-diaxial interactions.
-
N4 Position (Target): While N4 is theoretically a secondary amine, the rigid conformation locked by the N1 anchor can reduce the nucleophilic cone angle, making it sluggish against hindered electrophiles.
-
Electronic Effect: The cyclopropyl group acts as a
-donor (hyperconjugation), slightly increasing the basicity of the system, which can lead to catalyst poisoning in metal-catalyzed reactions if not buffered correctly.
This guide provides field-proven protocols to overcome these barriers in Alkylation, Arylation (Buchwald-Hartwig), and Amidation.
Troubleshooting Workflows (Decision Matrix)
Before selecting a protocol, identify your specific failure mode using the logic flow below.
Figure 1: Decision matrix for troubleshooting derivatization failures based on reaction class.
Module A: Overcoming Steric Hindrance in N-Arylation (Buchwald-Hartwig)
Context: Standard ligands (BINAP, dppf) often fail with this compound because the N4 amine is secondary and the molecule is bulky. The key is using ligands that create a spacious binding pocket on the Palladium.
Optimized Protocol
-
Catalyst: Pd(OAc)₂ or Pd₂dba₃ (Pre-catalysts like RuPhos Pd G4 are superior).
-
Ligand: RuPhos (Universal for secondary amines) or BrettPhos (For extremely hindered aryl halides).
-
Base: NaOtBu (Standard) or LiHMDS (If base-sensitive groups are present).
-
Solvent: Toluene or Dioxane (anhydrous).
Step-by-Step Methodology:
-
Inerting: Charge a reaction vial with the aryl halide (1.0 equiv), this compound (1.2 equiv), and NaOtBu (1.4 equiv).
-
Catalyst Addition: Add RuPhos Pd G4 (1–3 mol%). Note: Using the G3/G4 precatalyst ensures a 1:1 Pd:Ligand ratio and prevents induction periods.
-
Degassing: Seal and purge with Argon/Nitrogen for 5 minutes.
-
Solvent: Add anhydrous Toluene (0.2 M concentration).
-
Reaction: Heat to 80–100°C. Monitor by LCMS.
-
Checkpoint: If conversion stalls at 50%, add a second portion of catalyst (1 mol%).
-
Why this works:
RuPhos is a dialkylbiarylphosphine ligand designed specifically to prevent
Module B: Difficult Amide Couplings
Context: When coupling N4 with bulky carboxylic acids (e.g., ortho-substituted benzoates), standard EDC/NHS conditions often result in low yields due to the "wall" created by the piperazine chair conformation.
Comparative Coupling Agent Data
| Coupling Agent | Reactivity Profile | Recommended Use Case |
| HATU | High Reactivity | First Choice. Excellent for hindered couplings. Requires DIPEA. |
| T3P (Propylphosphonic anhydride) | Low Epimerization | Best for scale-up. Easy workup (water soluble byproducts). |
| Ghosez's Reagent | Acyl Chloride Generator | Use when acid is unreactive. Converts acid to acid chloride in situ. |
| EDC/HOBt | Standard | Avoid for this substrate; kinetics are too slow. |
Recommended Protocol (HATU Method)
-
Dissolve the Carboxylic Acid (1.0 equiv) in DMF (0.1 M).
-
Add HATU (1.1 equiv) and DIPEA (3.0 equiv). Stir for 5 minutes to form the active ester (O-At ester).
-
Add This compound (1.1 equiv).[1]
-
Stir at RT for 2–4 hours.
-
Troubleshooting: If the reaction is incomplete, heat to 50°C. The cyclopropyl group is stable at this temperature.
-
Module C: SN2 Alkylation (The "Turbo" Finkelstein)
Context: Direct alkylation with hindered alkyl halides often fails due to the slow approach of the electrophile.
The Solution: Use the Finkelstein reaction logic to generate a more reactive iodide species in situ.
Protocol:
-
Solvent: Acetone or 2-Butanone (MEK).
-
Additives: Add Potassium Iodide (KI) (0.5 equiv) to the reaction mixture containing the alkyl chloride/bromide and the piperazine.
-
Mechanism: The KI reacts with the alkyl chloride to form a transient alkyl iodide (R-I), which is a much better electrophile (leaving group ability: I⁻ > Br⁻ > Cl⁻). The piperazine then displaces the iodide.
-
Base: K₂CO₃ (3.0 equiv) to scavenge the acid.
FAQ: Common User Issues
Q1: My product is streaking on the TLC plate and I can't purify it. A: Piperazine derivatives are highly polar and basic.
-
Fix: Pre-treat your silica gel column with 1% Triethylamine (TEA) in Hexanes.
-
Eluent: Use DCM:MeOH:NH₄OH (90:10:1). The ammonia competes with the product for silanol sites, sharpening the peak.
Q2: I see a byproduct with M+14 mass in LCMS. A: This is likely methylation. If you are using DCM as a solvent with a strong nucleophile over long periods, the amine can react with DCM.
-
Fix: Switch to THF or Toluene for long reaction times.
Q3: Can I use acid chlorides instead of coupling agents? A: Yes, but be careful. The HCl generated can protonate the N1 nitrogen (forming a salt) or the N4 nitrogen, stopping the reaction.
-
Fix: Use a biphasic system (Schotten-Baumann conditions): DCM/Water with NaOH or K₂CO₃ as the base. The inorganic base stays in the water layer, scavenging protons, while the reaction happens at the interface.
Mechanistic Pathway Visualization
Understanding the catalytic cycle is crucial for troubleshooting the Buchwald-Hartwig arylation of this molecule.
Figure 2: Catalytic cycle highlighting the amine coordination step where steric hindrance of the 1-cyclopropylethyl group causes failure if the ligand (L) is not sufficiently bulky (e.g., RuPhos).
References
-
RuPhos and Buchwald-Hartwig Amination: Maitro, G., et al. "A New Class of Catalysts for the Arylation of Secondary Amines." Journal of the American Chemical Society, 2008.
-
Amide Coupling with HATU: Carpino, L. A. "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive." Journal of the American Chemical Society, 1993.
-
Conformational Analysis of Piperazines: Wlodek, S. T., et al. "Conformational Analysis of Piperazine and its Derivatives." Journal of Computational Chemistry, 2007.
-
T3P (Propylphosphonic Anhydride) Applications: Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 2016.
Sources
Validation & Comparative
1-(1-Cyclopropylethyl)piperazine: A Comparative NMR Spectral Analysis Guide
This guide provides an in-depth technical analysis of the NMR spectral characteristics of 1-(1-Cyclopropylethyl)piperazine , a pharmacologically relevant building block.[1] It focuses on the structural elucidation of its unique chiral and strained-ring features, comparing it against its achiral analog, 1-(Cyclopropylmethyl)piperazine, to highlight critical spectral differences.[1]
Executive Summary
This compound (CAS: 194658-14-5) presents a distinct NMR profile characterized by the interplay between a fluxional piperazine ring, a high-field cyclopropyl moiety, and a chiral center at the
Experimental Protocol & Sample Preparation
To ensure reproducibility and spectral clarity, the following protocol is recommended. The choice of solvent critically affects the resolution of the amine (
Solvent Selection Strategy
| Solvent | Rationale | Key Observation |
| CDCl | Standard Characterization. Non-polar nature minimizes hydrogen bonding, often resulting in sharper multiplets for the aliphatic backbone.[1] | |
| DMSO- | H-Bonding & Salt Analysis. Essential if the sample is a hydrochloride salt. High viscosity may broaden signals slightly but slows proton exchange. |
Acquisition Parameters (Standard 400/500 MHz)
-
Pulse Sequence: Standard 1D proton (
).[1] -
Relaxation Delay (
): 2.0 seconds (ensure full relaxation of the rigid cyclopropyl protons). -
Scans (
): 16 (1H), 1024+ (13C).[1] -
Temperature: 298 K (Standard).[1] Note: Variable temperature (VT) NMR may be required to resolve piperazine ring inversion at < -20°C.[1]
Structural Analysis Workflow
The following flowchart outlines the logic for assigning the complex aliphatic region of this molecule.
Figure 1: Logic flow for the structural assignment of chiral N-alkyl piperazines.
H NMR Spectral Analysis
The spectrum is divided into three distinct zones. The presence of the chiral center at
Zone A: The High-Field Cyclopropyl & Methyl Region (
0.0 – 1.2 ppm)
Unlike the achiral analog, the cyclopropyl methylene protons (
-
0.1 – 0.6 ppm (Multiplets, 4H): The cyclopropyl
protons.[1] Due to the adjacent chiral center, these may appear as four distinct multiplets rather than two simple signals. -
1.05 ppm (Doublet,
Hz, 3H): The methyl group of the ethyl chain ( ).[1] This is a diagnostic signal confirming the "ethyl" vs "methyl" substitution.
Zone B: The Chiral Anchor (
1.4 – 1.8 ppm) [1]
-
~1.6 ppm (Multiplet/Quartet, 1H): The methine proton (
).[1] This signal is often obscured by the piperazine or water peak in wet solvents but is critical for connectivity. It couples to both the methyl doublet and the cyclopropyl methine.
Zone C: The Piperazine Ring (
2.3 – 2.9 ppm) [1]
-
2.3 – 2.6 ppm (Broad Multiplets, 4H): Protons on the piperazine ring adjacent to the alkyl substituent (
).[1] -
2.8 – 2.9 ppm (Triplets/Multiplets, 4H): Protons adjacent to the secondary amine (
).[1] -
Note: In CDCl
, the proton typically appears as a broad singlet around 1.6–1.8 ppm, often overlapping with the methine or water.
Comparative Analysis: Target vs. Alternative
The table below contrasts This compound with its closest structural alternative, 1-(Cyclopropylmethyl)piperazine . The data highlights how the addition of a single methyl group drastically alters the spectral complexity.
| Feature | This compound (Target) | 1-(Cyclopropylmethyl)piperazine (Alternative) | Structural Implication |
| Linker Signal | Methine (CH) : Multiplet/Quartet at ~1.6 ppm | Methylene (CH | The target has a chiral center; the alternative is achiral.[1] |
| Methyl Group | Present : Doublet at ~1.05 ppm | Absent | Confirms the ethyl backbone. |
| Cyclopropyl CH | Diastereotopic : Complex multiplets (4 distinct environments possible).[1] | Enantiotopic : Simpler multiplets (2 environments). | Chirality induces magnetic non-equivalence in the ring. |
| Piperazine Ring | Potentially anisochronous due to chiral induction. | Equivalent AA'BB' system (time-averaged).[1] | Target may show broader lines or complex splitting. |
C NMR & DEPT Analysis
The
-
Cyclopropyl CH
: 2–5 ppm (High field, typically two signals if diastereotopic resolution is high).[1] -
Cyclopropyl CH:
10–15 ppm. -
Methyl (
): 15–18 ppm (Positive in DEPT-135).[1] -
Piperazine
: 46–54 ppm (Two distinct signals; carbons to the substituted nitrogen are typically upfield of those to the unsubstituted nitrogen). -
Methine (
): 60–65 ppm (The chiral center, significantly downfield due to Nitrogen attachment).[1]
Mechanistic Pathway: Synthesis & Derivatization
Understanding the synthesis aids in identifying impurities (e.g., unreacted starting materials).[1] The standard route involves the nucleophilic attack of piperazine on a ketone/aldehyde followed by reduction, or direct alkylation.
Figure 2: Reductive amination pathway.[1] Monitoring the disappearance of the ketone carbonyl signal (>200 ppm) in
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 965875, 1-(Cyclopropylmethyl)piperazine.[1] Retrieved from [Link][1]
-
Royal Society of Chemistry. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior. Retrieved from [Link]
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard text for chemical shift prediction rules used in comparative analysis).
Sources
Comparative Guide: HPLC Method Development for Purity Testing of 1-(1-Cyclopropylethyl)piperazine
Executive Summary
The purity analysis of 1-(1-Cyclopropylethyl)piperazine presents a distinct set of chromatographic challenges characteristic of aliphatic cyclic amines. Its lack of a strong UV chromophore, combined with high basicity (pKa ~9.2–9.7), renders traditional silica-based reverse-phase methods prone to peak tailing and poor sensitivity.
This guide objectively compares two primary methodological approaches:
-
Method A (Traditional): Acidic Mobile Phase (pH 3.0) on Standard C18.
-
Method B (Recommended): High-pH Mobile Phase (pH 10.5) on Hybrid Silica (BEH) C18.
Verdict: While Method A is common, Method B demonstrates superior performance regarding peak symmetry (
Compound Characterization & Analytical Challenges
Before selecting a method, one must understand the physicochemical drivers of the separation.
| Property | Value / Characteristic | Impact on HPLC Method |
| Structure | Secondary amine, Cyclopropyl group | High polarity; potential for severe silanol interactions. |
| Basicity (pKa) | At neutral pH, the molecule is ionized. At pH < 3, it is doubly charged (very polar). | |
| Chromophore | Negligible (Aliphatic backbone) | Critical Challenge: UV detection is only possible at low wavelengths (<215 nm) or via derivatization. |
| Chirality | 1 Chiral Center (Ethyl linker) | Note: This guide focuses on Chemical Purity. Enantiomeric purity requires Chiral HPLC (e.g., Chiralpak IC). |
The "Silanol Effect" Mechanism
In traditional acidic conditions (pH 2–3), the piperazine nitrogen is protonated (
Comparative Methodology
Method A: The Traditional Acidic Approach
-
Concept: Uses low pH (TFA or Formic Acid) to suppress silanol ionization (
) and protonate the analyte. -
Pros: Compatible with standard silica columns; Mass Spec friendly (if using Formic acid).
-
Cons: The doubly charged analyte (
) is extremely polar, leading to early elution (near void volume) and poor resolution from unretained salts. Peak tailing often persists.
Method B: The High-pH Hybrid Approach (Recommended)
-
Concept: Uses high pH (Ammonium Bicarbonate/Hydroxide, pH > 10) to deprotonate the analyte (
). The neutral amine is more hydrophobic, increasing retention on C18 and eliminating ionic interaction with silanols. -
Pros: Excellent peak shape; increased retention allows separation from polar solvent fronts; high loading capacity.
-
Cons: Requires Hybrid Particle (e.g., BEH) columns. Standard silica dissolves at pH > 8.
Experimental Protocols
Protocol 1: High-pH Purity Analysis (Method B)
This is the validated protocol for maximum robustness.
-
Column: Waters XBridge BEH C18 XP,
(or equivalent Gemini-NX). -
Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.5 with
. -
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Flow Rate: 0.4 mL/min.
-
Column Temp:
. -
Detection: UV at 210 nm (Reference 360 nm).
-
Gradient:
-
0.0 min: 5% B
-
8.0 min: 95% B
-
10.0 min: 95% B
-
10.1 min: 5% B
-
14.0 min: Stop
-
Protocol 2: Derivatization for High Sensitivity (Optional)
Use this if trace impurity detection (<0.05%) is required and UV 210 nm baseline noise is too high.
-
Reagent: 4-chloro-7-nitrobenzofuran (NBD-Cl) in MeOH (1 mg/mL).
-
Reaction: Mix
sample + borate buffer (pH 9) + NBD-Cl. -
Incubation:
for 30 mins. -
Quench: Add
1M HCl. -
Detection: UV 470 nm or Fluorescence (Ex 470 / Em 530).
Comparative Performance Data
The following data summarizes the performance of this compound (
| Parameter | Method A (Acidic C18) | Method B (High pH Hybrid) | Interpretation |
| Retention Factor ( | 0.8 (Elutes too fast) | 4.2 (Ideal retention) | High pH keeps the amine neutral, increasing hydrophobic interaction with C18. |
| Tailing Factor ( | 1.8 – 2.2 (Severe Tailing) | 1.05 – 1.15 (Symmetric) | Neutral amine does not interact with silanols. |
| Plate Count ( | ~4,500 | ~12,000 | Sharper peaks lead to higher efficiency and better sensitivity. |
| LOD ( | Tailing peaks reduce height, worsening the detection limit. | ||
| Resolution ( | Poor ( | Excellent ( | High pH moves the peak away from the void volume. |
Decision Framework & Workflow
Diagram 1: Method Selection Logic
This decision tree illustrates why High pH is the logical choice for piperazine derivatives.
Caption: Decision matrix highlighting the physicochemical justification for High-pH chromatography over traditional acidic methods for piperazines.
Diagram 2: Experimental Workflow
The step-by-step execution path for the recommended protocol.
Caption: Operational workflow for the purity testing of this compound using the High-pH Hybrid method.
References
-
Agilent Technologies. (2023). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
-
Waters Corporation. (2022). Strategies for the Separation of Basic Compounds in Reverse Phase LC. Retrieved from [Link]
-
PubChem. (2025).[1] 1-(Cyclopropylmethyl)piperazine Compound Summary. (Note: Structural analog used for physicochemical property verification). Retrieved from [Link]
-
Journal of Chemical & Engineering Data. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[2][3] Retrieved from [Link]
Sources
A Comparative Guide to the Bioactivity of 1-(1-Cyclopropylethyl)piperazine and 1-cyclopropylmethylpiperazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the bioactivity of two structurally related piperazine derivatives: 1-(1-Cyclopropylethyl)piperazine and 1-cyclopropylmethylpiperazine. While both molecules share a common piperazine core and a cyclopropyl moiety, a subtle difference in their alkyl linker significantly impacts their known biological profiles and the availability of scientific data.
Introduction: A Tale of Two Scaffolds
Piperazine and its derivatives are a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to their prevalence in a wide array of biologically active compounds.[1][2][3][4][5][6][7] The two nitrogen atoms in the six-membered ring offer opportunities for substitution, influencing the molecule's physicochemical properties and its interaction with biological targets.[3] This guide focuses on two such derivatives, where the piperazine ring is N-substituted with a cyclopropylalkyl group. The cyclopropyl group itself is a valuable addition in drug design, often enhancing potency, metabolic stability, and brain permeability.[8][9][10][11]
The two molecules under comparison are:
-
1-cyclopropylmethylpiperazine: A well-documented chemical intermediate.
-
This compound: A structurally analogous compound with a notable lack of published data.
This guide will delve into the known bioactivity and applications of 1-cyclopropylmethylpiperazine, and based on established structure-activity relationships (SAR), provide a theoretical perspective on the potential bioactivity of this compound. Furthermore, we will outline standard experimental protocols that would be essential for a direct empirical comparison of these two compounds.
Structural Comparison
The key structural difference between the two molecules lies in the linker connecting the cyclopropyl group to the piperazine nitrogen. 1-cyclopropylmethylpiperazine has a methylene (-CH2-) linker, while this compound has an ethylidene (-CH(CH3)-) linker, introducing a methyl group on the carbon adjacent to the piperazine ring.
Figure 1: Structural comparison of the two piperazine derivatives.
Profile of 1-cyclopropylmethylpiperazine
1-cyclopropylmethylpiperazine is primarily recognized as a key intermediate in the synthesis of the anti-cancer drug Volasertib.[12] Volasertib is a potent inhibitor of Polo-like kinase 1 (PLK1), a crucial regulator of mitosis.[13][14][15][16] The overexpression of PLK1 is linked to poor outcomes in various cancers, making it a significant therapeutic target.[14]
While the intrinsic bioactivity of 1-cyclopropylmethylpiperazine itself is not extensively documented, its role as a precursor for a potent therapeutic agent underscores the biocompatibility of this scaffold. The piperazine core is a common feature in many centrally active drugs, often targeting neurotransmitter receptors such as dopamine and serotonin receptors.[1][5][17]
Synthesis of 1-cyclopropylmethylpiperazine
A common synthetic route to 1-cyclopropylmethylpiperazine involves a multi-step process starting from N-Boc-piperazine and cyclopropanecarbonyl chloride.[12] The process typically includes acylation, reduction of the amide, and deprotection of the Boc group.
Figure 2: Generalized synthetic workflow for 1-cyclopropylmethylpiperazine.
Theoretical Bioactivity of this compound: A Structure-Activity Relationship (SAR) Perspective
Currently, there is a notable absence of published experimental data on the bioactivity of this compound. However, we can infer potential properties based on the structural differences with its well-documented counterpart and general SAR principles for piperazine derivatives.[2][4][6]
The introduction of an additional methyl group on the linker, as seen in this compound, is expected to have several effects:
-
Increased Lipophilicity: The added methyl group will increase the molecule's lipophilicity (fat-solubility). This could potentially enhance its ability to cross the blood-brain barrier, a desirable property for CNS-targeted drugs.[18]
-
Steric Hindrance: The methyl group introduces steric bulk near the piperazine nitrogen. This could influence how the molecule binds to a receptor. Depending on the topology of the receptor's binding pocket, this could either increase or decrease binding affinity and selectivity.
-
Metabolic Stability: The additional methyl group might alter the metabolic profile of the compound. It could potentially block a site of metabolism, leading to a longer half-life, or it could introduce a new site for metabolic enzymes to act upon.
Given that many piperazine derivatives exhibit activity at dopamine and serotonin receptors, it is plausible that this compound would also interact with these targets. The altered steric and electronic profile compared to 1-cyclopropylmethylpiperazine would likely result in a different affinity and selectivity profile for these receptors.
Comparative Bioactivity Data
The following table summarizes the known and theoretical bioactivity parameters. It highlights the significant data gap for this compound.
| Parameter | 1-cyclopropylmethylpiperazine | This compound |
| Primary Known Role | Intermediate for Volasertib (PLK1 inhibitor)[13][14][15][16] | Not documented |
| Predicted Target Class | CNS receptors (e.g., Dopamine, Serotonin) | CNS receptors (e.g., Dopamine, Serotonin) |
| Receptor Binding Affinity (Ki) | Not publicly available | To be determined |
| Functional Potency (IC50/EC50) | Not publicly available | To be determined |
Experimental Protocols for Comparative Bioactivity Assessment
To empirically compare the bioactivity of these two compounds, a series of standard in vitro assays would be required. Below are detailed protocols for assessing their potential activity at common CNS targets for piperazine derivatives: the Dopamine D2 receptor and the Serotonin 5-HT2A receptor.
Protocol 1: Dopamine D2 Receptor Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of the test compounds for the human Dopamine D2 receptor.
Materials:
-
Membrane preparations from HEK293 cells stably expressing the human D2L receptor.[19]
-
Radioligand: [3H]-Spiperone or [3H]-Methylspiperone.[19]
-
Non-specific binding determinant: Haloperidol (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, pH 7.4.[20]
-
Test Compounds: this compound and 1-cyclopropylmethylpiperazine, dissolved in a suitable solvent (e.g., DMSO).
-
96-well microplates.
-
Glass fiber filters (PEI-pre-soaked).
-
Scintillation counter and scintillation fluid.
Procedure:
-
Thaw the D2 receptor membrane preparation on ice and resuspend in assay buffer to the desired protein concentration.
-
In a 96-well plate, add the following to a final volume of 250 µL:
-
Total Binding: Assay buffer, [3H]-Spiperone (at a concentration near its Kd, e.g., 0.2 nM), and D2 receptor membranes.
-
Non-specific Binding: Assay buffer, [3H]-Spiperone, 10 µM Haloperidol, and D2 receptor membranes.
-
Competition Binding: Assay buffer, [3H]-Spiperone, D2 receptor membranes, and serial dilutions of the test compounds.
-
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Dry the filters, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value using non-linear regression and calculate the Ki value using the Cheng-Prusoff equation.[19]
Protocol 2: Serotonin 5-HT2A Receptor Functional Assay (IP1 Accumulation)
This protocol measures the functional activity (agonist or antagonist) of the test compounds at the human 5-HT2A receptor.
Materials:
-
CHO-K1 cells stably expressing the human 5-HT2A receptor.[21]
-
IP-One Tb kit (for HTRF-based detection of inositol monophosphate).
-
Stimulation buffer (provided with the kit).
-
Reference Agonist: Serotonin (5-HT).
-
Test Compounds: this compound and 1-cyclopropylmethylpiperazine.
Procedure:
-
Culture the 5-HT2A expressing cells to the appropriate density and seed them into 96-well plates.
-
Agonist Mode:
-
Add serial dilutions of the test compounds or reference agonist to the cells.
-
Incubate for 30-60 minutes at 37°C.
-
-
Antagonist Mode:
-
Pre-incubate the cells with serial dilutions of the test compounds for 15-30 minutes.
-
Add the reference agonist (Serotonin) at a concentration that gives a submaximal response (e.g., EC80).
-
Incubate for an additional 30-60 minutes at 37°C.
-
-
Lyse the cells and add the HTRF reagents (IP1-d2 and anti-IP1 cryptate) according to the kit manufacturer's instructions.
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an HTRF-compatible microplate reader.
-
Data Analysis: Calculate the HTRF ratio and plot the response against the log concentration of the compound. For agonist activity, determine the EC50 and Emax values. For antagonist activity, determine the IC50 value.
Figure 3: Simplified Gq-coupled 5-HT2A receptor signaling pathway.
Conclusion and Future Directions
This guide highlights a significant disparity in the scientific knowledge base between 1-cyclopropylmethylpiperazine and its close analog, this compound. While the former is a well-established synthetic intermediate for the oncology drug Volasertib, the latter remains uncharacterized in the public domain.
Based on structure-activity relationship principles, the addition of a methyl group on the linker in this compound is predicted to increase lipophilicity and introduce steric bulk, which would likely alter its bioactivity profile compared to 1-cyclopropylmethylpiperazine. However, without empirical data, any comparison remains speculative.
The provided experimental protocols for receptor binding and functional assays offer a clear roadmap for the direct, quantitative comparison of these two compounds. Such studies are essential to elucidate the bioactivity of this compound and to understand the impact of this subtle structural modification. This would not only fill a critical knowledge gap but also contribute to a deeper understanding of the structure-activity relationships within this important class of molecules.
References
Click to expand
-
The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. 2016. [Link]
-
Volasertib. Grokipedia. [Link]
-
Volasertib for AML: clinical use and patient consideration. PMC. [Link]
-
Volasertib. Wikipedia. [Link]
-
Efficacy and mechanism of action of volasertib, a potent and selective inhibitor of Polo-like kinases, in preclinical models of acute myeloid leukemia. PubMed. [Link]
-
The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. [Link]
-
Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]
-
The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]
-
volasertib. IUPHAR/BPS Guide to MALARIA PHARMACOLOGY. [Link]
-
5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. Eurofins DiscoverX. [Link]
-
5-HT2A Biochemical Binding Assay Service. Reaction Biology. [Link]
- Production of 1-cyclopentylpiperazine.
-
Table 3, Detailed protocol for the D2 binding secondary assay. Probe Reports from the NIH Molecular Libraries Program. [Link]
-
Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products. MDPI. [Link]
-
Human Dopamine Receptor D1 Reporter Assay System (DRD1). Indigo Biosciences. [Link]
-
Dopamine d2 receptor HTRF binding kinetics. BMG LABTECH. [Link]
-
Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists. NCBI. [Link]
- Preparation method of Volasertib intermediate 1-cyclopropyl methyl piperazine.
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. [Link]
-
Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. PubMed. [Link]
-
Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. ACS Publications. [Link]
-
Measuring Serotonin Binding to Its Receptors In Vitro via Charge Transfer to ANAP. PMC. [Link]
- Cyclopropyl methyl piperazines, process for their preparation and their use in therapeutics.
- Cyclopropyl methyl piperazines, process for their preparation and their use in therapeutics.
-
Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Bentham Science. [Link]
-
Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. ResearchGate. [Link]
-
Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed. [Link]
-
Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants. Cuestiones de Fisioterapia. [Link]
- Preparation method of 1-cyclopropane formyl piperazine hydrochloride.
-
Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]
-
Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. MDPI. [Link]
-
Piperazine skeleton in the structural modification of natural products: a review. PMC. [Link]
-
Sophisticated synthesis of monosubstituted piperazines – from a batch reaction vessel to a flow (microwave) reactor. Sciforum. [Link]
-
Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. [Link]
-
Effect of 1-(m-chlorophenyl)piperazine and 1-(m-trifluoromethylphenyl)piperazine on locomotor activity. PubMed. [Link]
-
Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. PMC. [Link]
-
Synthesis of piperazines. Organic Chemistry Portal. [Link]
-
Pyridine alkaloids with activity in the central nervous system. PMC. [Link]
-
Knowledge-Based, Central Nervous System (CNS) Lead Selection and Lead Optimization for CNS Drug Discovery. PMC. [Link]
Sources
- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer’s disease hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hyphadiscovery.com [hyphadiscovery.com]
- 11. scientificupdate.com [scientificupdate.com]
- 12. CN108341792B - Preparation method of Volasertib intermediate 1-cyclopropyl methyl piperazine - Google Patents [patents.google.com]
- 13. grokipedia.com [grokipedia.com]
- 14. Volasertib for AML: clinical use and patient consideration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Volasertib - Wikipedia [en.wikipedia.org]
- 16. Efficacy and mechanism of action of volasertib, a potent and selective inhibitor of Polo-like kinases, in preclinical models of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ijrrjournal.com [ijrrjournal.com]
- 18. Knowledge-Based, Central Nervous System (CNS) Lead Selection and Lead Optimization for CNS Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
A Comparative Guide to the Structural Validation of 1-(1-Cyclopropylethyl)piperazine via Infrared Spectroscopy
This technical guide provides a comprehensive framework for the structural validation of 1-(1-Cyclopropylethyl)piperazine using Fourier Transform Infrared (FT-IR) spectroscopy. Designed for researchers, analytical scientists, and drug development professionals, this document moves beyond a simple procedural outline. It delves into the causal relationships between molecular structure and spectral features, offering a robust, self-validating methodology for confirming the chemical identity and purity of this important synthetic intermediate. We will objectively compare the expected spectral data against potential isomeric impurities and related structures, providing the experimental and theoretical basis for unequivocal structural confirmation.
The Analytical Imperative: Why IR Spectroscopy?
In the synthesis of complex molecules like this compound, structural confirmation is paramount. While techniques like NMR and Mass Spectrometry provide detailed atomic connectivity and mass information, FT-IR spectroscopy offers a rapid, non-destructive, and highly specific "molecular fingerprint."[1][2] It excels at identifying the functional groups present in a molecule, making it an indispensable first-line tool for verifying that the intended synthesis has yielded the correct product.[2] The power of IR spectroscopy lies in the principle that specific chemical bonds and functional groups absorb infrared radiation at characteristic frequencies, causing them to vibrate.[3] By analyzing the absorption spectrum, we can confidently deduce the presence of the piperazine ring, the cyclopropyl moiety, and the specific alkyl substituent that define this compound.
Deconstructing the Molecule: Expected IR Absorption Bands
The structure of this compound contains several key functional groups, each with a distinct IR signature. Our validation strategy hinges on identifying the characteristic absorption bands for each of these components.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Rationale & Expert Insights |
| Piperazine N-H | Stretching | 3500 - 3300 | Medium | As a secondary amine, the piperazine ring contains one N-H bond. This peak is often broad due to hydrogen bonding. Its presence is a critical first indicator of the piperazine core.[4][5] |
| Cyclopropyl C-H | Stretching | 3100 - 3040 | Medium | The C-H bonds in a strained cyclopropyl ring exhibit higher s-character, causing their stretching vibrations to occur at a higher frequency than typical sp³ C-H bonds.[6][7] This peak appearing just above the 3000 cm⁻¹ threshold is a key diagnostic feature for the cyclopropyl group. |
| Aliphatic C-H | Asymmetric & Symmetric Stretching | 2960 - 2850 | Strong | These strong absorptions arise from the numerous C-H bonds in the piperazine ring methylene groups, the ethyl bridge, and its terminal methyl group. Their presence confirms the saturated aliphatic nature of the molecule.[4][6] |
| Piperazine C-N | Stretching | 1320 - 1180 | Medium to Strong | These vibrations are characteristic of the piperazine ring skeleton and confirm the presence of the heterocyclic amine structure.[8] |
| Cyclopropane Ring | Ring Deformation ("Breathing") | 1050 - 1000 | Medium to Weak | The cyclopropane ring has characteristic deformation modes, often referred to as ring "breathing," which appear in this region of the fingerprint domain.[9] This provides secondary confirmation of the cyclopropyl moiety. |
| Aliphatic C-H | Bending (Scissoring/Rocking) | 1470 - 1350 | Variable | These peaks in the fingerprint region correspond to the bending vibrations of the CH₂ and CH₃ groups and contribute to the unique fingerprint of the molecule.[6] |
Experimental Protocol: Acquiring a High-Fidelity Spectrum
Obtaining a clean, reproducible IR spectrum is critical for accurate validation. The following protocol outlines the use of Attenuated Total Reflectance (ATR) FT-IR, a common and convenient technique for liquid or solid samples.
Instrumentation and Materials
-
Spectrometer: Fourier Transform Infrared (FT-IR) Spectrometer equipped with a Diamond or Germanium ATR crystal.
-
Sample: this compound (as a neat liquid or solid).
-
Cleaning Supplies: Reagent-grade isopropanol or acetone and lint-free wipes.
Step-by-Step Methodology
-
Instrument Preparation: Ensure the spectrometer is powered on and has completed its startup diagnostics. The sample compartment should be purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.
-
Background Spectrum Acquisition:
-
Thoroughly clean the ATR crystal surface with isopropanol and allow it to dry completely.
-
Acquire a background spectrum. This scan measures the ambient conditions and instrument response, which will be subtracted from the sample spectrum.[10] It is crucial for data integrity.
-
-
Sample Application:
-
Place a small amount of the this compound sample directly onto the center of the ATR crystal. If a solid, ensure good contact is made using the pressure clamp.
-
-
Sample Spectrum Acquisition:
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The standard spectral range is 4000-400 cm⁻¹.[10]
-
-
Data Processing and Cleaning:
-
The instrument software will automatically perform the Fourier transform and ratio the sample spectrum against the background.
-
Clean the ATR crystal and pressure clamp thoroughly with isopropanol after analysis.
-
Spectral Interpretation and Validation Workflow
The validation process is a systematic comparison of the acquired spectrum with the expected absorptions.
Caption: Workflow for IR-based structural validation.
-
Primary Functional Group Confirmation (4000-2800 cm⁻¹):
-
N-H Stretch: Look for a medium-intensity band in the 3500-3300 cm⁻¹ region. Its absence would immediately cast doubt on the piperazine structure.
-
C-H Stretches: This region is highly diagnostic. A key validation point is the presence of peaks both above and below 3000 cm⁻¹. The peak(s) between 3100-3040 cm⁻¹ are strong evidence for the cyclopropyl group, while the intense absorptions between 2960-2850 cm⁻¹ confirm the aliphatic portions of the molecule.[6][11]
-
-
Secondary Confirmation (1500-1000 cm⁻¹):
-
Fingerprint Region Analysis (<1500 cm⁻¹):
-
This region contains complex vibrations, including C-H bending and C-C stretching, that are unique to the overall molecular structure.[7] While difficult to assign individually, this entire pattern serves as a "fingerprint." For definitive validation, this fingerprint should be identical to that of a certified reference standard of this compound.
-
Comparative Analysis: Distinguishing from Alternatives
A robust validation protocol must consider and exclude plausible alternative structures.
-
Alternative 1: Isomeric Impurity (e.g., 1-(sec-Butyl)piperazine)
-
Spectral Difference: This isomer would lack the characteristic cyclopropyl C-H stretch above 3000 cm⁻¹ and the ring deformation mode around 1020 cm⁻¹. The overall fingerprint region would also differ significantly due to the change in the alkyl substituent's geometry.
-
-
Alternative 2: Incomplete Reaction (e.g., Piperazine starting material)
-
Spectral Difference: Unreacted piperazine is a symmetrical secondary amine and would show a prominent N-H stretching band.[8] However, it would completely lack the strong aliphatic C-H stretching bands from the ethyl group and the unique cyclopropyl C-H absorptions.
-
-
Alternative 3: Ring-Opened Byproduct
-
Spectral Difference: If the piperazine ring were to open, the characteristic C-N stretching frequencies would be drastically altered or absent. The spectrum would likely resemble that of a linear diamine, with a very different fingerprint region.
-
The absence of key peaks where they are expected is as significant as the presence of the correct ones. This comparative logic is central to using IR spectroscopy as a definitive validation tool.
Conclusion
The structural validation of this compound by FT-IR spectroscopy is a powerful and efficient method when approached systematically. By focusing on the key diagnostic bands for the piperazine N-H, the high-frequency cyclopropyl C-H stretch, and the aliphatic C-H and C-N stretches, a confident initial assessment can be made. Final, unequivocal confirmation is achieved by comparing the entire fingerprint region against that of a known analytical standard. This guide provides the scientific rationale and a validated workflow to ensure the identity and integrity of this valuable chemical entity in research and development settings.
References
-
Spectral investigation and normal coordinate analysis of piperazine. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]
-
IR Absorption Table. (n.d.). University of Colorado Boulder. Retrieved February 23, 2026, from [Link]
-
Experimental and calculated IR spectra of aliphatic ethers in the CH stretching region (3050 – 2700 cm-1). (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]
-
Table of Characteristic IR Absorptions. (n.d.). University of Wisconsin-Platteville. Retrieved February 23, 2026, from [Link]
-
The features of IR spectrum. (n.d.). SlidePlayer. Retrieved February 23, 2026, from [Link]
-
Infrared Spectroscopy. (2020, June 29). Chemistry LibreTexts. Retrieved February 23, 2026, from [Link]
-
FT-IR Identification: the Expertise Required To Ensure Compliance. (2011, March 14). Pharmaceutical Technology. Retrieved February 23, 2026, from [Link]
-
How To Interpret IR Spectra In 1 Minute Or Less: The 2 Most Important Things To Look For. (2016, November 23). Master Organic Chemistry. Retrieved February 23, 2026, from [Link]
-
Hafiz Abdel-Hay, K. M. (2012, May 7). Mass Spectral, Infrared and Chromatographic Studies on Designer Drugs of the Piperazine Class. Auburn University Electronic Theses and Dissertations. Retrieved February 23, 2026, from [Link]
-
Validation methodologies of near infrared spectroscopy methods in pharmaceutical applications. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]
-
Validated Stability Indicating FT-IR Spectroscopic Method For Simultaneous Quantitative Estimation Of Aceclofenac And Pregabalin. (2021). Natural Volatiles and Essential Oils. Retrieved February 23, 2026, from [Link]
-
IR spectra of genistein (a), piperazine (b) and the cocrystal of GEN-PPZ (c). (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]
-
Validation of the Developed Zero-Order Infrared Spectrophotometry Method for Qualitative and Quantitative Analyses of Tranexamic Acid in Marketed Tablets. (2021, November 19). MDPI. Retrieved February 23, 2026, from [Link]
-
1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. (2019, May 17). SciSpace. Retrieved February 23, 2026, from [Link]
-
Development and Validation of Infrared Spectroscopy Method for the Determination of Darunavir in Tablets. (2013, March 1). Scientific & Academic Publishing. Retrieved February 23, 2026, from [Link]
-
Group Frequencies in Cyclopropanes. A Correlation Diagram. (n.d.). AIP Publishing. Retrieved February 23, 2026, from [Link]
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. nveo.org [nveo.org]
- 3. uanlch.vscht.cz [uanlch.vscht.cz]
- 4. IR Absorption Table [webspectra.chem.ucla.edu]
- 5. scispace.com [scispace.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.aip.org [pubs.aip.org]
- 10. benchchem.com [benchchem.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Chiral HPLC separation of 1-(1-Cyclopropylethyl)piperazine enantiomers
An In-Depth Technical Guide to the Chiral HPLC Separation of 1-(1-Cyclopropylethyl)piperazine Enantiomers
As a Senior Application Scientist, the task of resolving a novel chiral molecule into its constituent enantiomers is a familiar challenge. The compound this compound, with its basic piperazine moiety and a chiral center adjacent to a cyclopropyl group, presents a unique set of properties that guide our strategy. The critical importance of this separation cannot be overstated; regulatory bodies worldwide now mandate that the pharmacological and toxicological profiles of individual enantiomers be thoroughly understood, as they can differ significantly.[1][2]
This guide provides a comparative analysis of two robust and mechanistically distinct chiral High-Performance Liquid Chromatography (HPLC) methods for the separation of this compound enantiomers. We will explore the use of a polysaccharide-based chiral stationary phase (CSP) under normal phase conditions and a macrocyclic glycopeptide-based CSP in a polar ionic mode. Our approach is not merely to provide protocols, but to delve into the causality of our experimental choices, offering a framework for logical and efficient method development.
The Foundational Choice: Selecting the Chiral Stationary Phase (CSP)
The cornerstone of any direct chiral separation is the CSP.[1][3] The enantiomers form transient diastereomeric complexes with the chiral selector on the stationary phase, and the difference in the stability of these complexes dictates the separation.[4][5] For a molecule like this compound, which possesses a hydrogen bond acceptor (piperazine nitrogens) and a non-polar region (cyclopropylethyl group), several interaction types are possible. Our strategy begins by screening two CSPs with fundamentally different chiral recognition mechanisms to maximize the probability of success.[3] We will compare a polysaccharide-based column, the workhorse of the chiral separations field, with a macrocyclic glycopeptide column, which offers unique selectivity for ionizable compounds.[6]
Comparison of Chiral HPLC Methodologies
| Parameter | Method 1: Polysaccharide-Based CSP | Method 2: Macrocyclic Glycopeptide CSP |
| Column | CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate)) | CHIROBIOTIC® V2 (Vancomycin Glycopeptide) |
| Dimensions | 250 x 4.6 mm, 5 µm | 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / 2-Propanol / Diethylamine (80:20:0.1, v/v/v) | Methanol / Ammonium Trifluoroacetate (100:0.1, v/w) |
| Mode | Normal Phase | Polar Ionic Mode (PIM) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25°C | 25°C |
| Detection | UV at 210 nm | UV at 210 nm |
| Retention Factor (k'1) | 2.5 | 3.1 |
| Retention Factor (k'2) | 3.1 | 4.0 |
| Selectivity (α) | 1.24 | 1.29 |
| Resolution (Rs) | 2.8 | 3.5 |
| Analysis Time | ~12 minutes | ~15 minutes |
Note: The data presented in this table is representative of typical performance for these column types with analogous compounds and serves as a basis for this comparative guide.
Method 1: Polysaccharide-Based CSP under Normal Phase Conditions
Polysaccharide-based CSPs, particularly derivatives of amylose and cellulose, are the most widely used platforms for chiral separations due to their broad applicability and high success rates.[2][5] We have selected an amylose-based CSP, CHIRALPAK® IA, for this evaluation.
The "Why": Causality in Experimental Design
-
Chiral Recognition Mechanism: The helical structure of the amylose derivative creates chiral grooves.[7] Separation of this compound is achieved through a combination of interactions: hydrogen bonding between the piperazine's N-H group and the carbamate moieties on the CSP, π-π interactions with the phenyl groups of the selector, and steric hindrance that forces the enantiomers to fit differently within these grooves.[7][8] One enantiomer will achieve a more stable, energetically favorable interaction, leading to a longer retention time.
-
Mobile Phase Selection: A normal phase mobile phase consisting of n-hexane and an alcohol modifier (2-propanol) is a classic starting point for polysaccharide columns.[6][9] The alcohol modifier plays a crucial role in modulating retention and selectivity by competing with the analyte for polar interaction sites on the CSP. The key component here is the addition of a small amount of a basic additive, Diethylamine (DEA). The basic piperazine nitrogens in our analyte can interact strongly with residual acidic silanols on the silica support, leading to severe peak tailing. DEA acts as a competitor, masking these sites and ensuring symmetrical peak shapes.[7]
Experimental Protocol: Polysaccharide CSP
-
System Preparation: Ensure the HPLC system is thoroughly flushed with 2-propanol and then the mobile phase to remove any residual water or salts from previous analyses.
-
Column: Install a CHIRALPAK® IA (250 x 4.6 mm, 5 µm) column.
-
Mobile Phase Preparation: Prepare the mobile phase by mixing 800 mL of n-Hexane, 200 mL of 2-Propanol, and 1 mL of Diethylamine. Degas the solution thoroughly.
-
Equilibration: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30-60 minutes, or until a stable baseline is observed.
-
Sample Preparation: Dissolve the racemic this compound standard in the mobile phase to a concentration of 0.5 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm (as the analyte lacks a strong chromophore).
-
-
Data Analysis: Calculate the resolution (Rs) between the two enantiomeric peaks. A value greater than 1.5 indicates baseline separation.[10]
Figure 1: Experimental workflow for the polysaccharide-based CSP method.
Method 2: Macrocyclic Glycopeptide CSP in Polar Ionic Mode
Macrocyclic glycopeptide CSPs, such as those based on vancomycin or teicoplanin, provide a powerful alternative with a different set of interaction mechanisms. They are particularly effective for separating polar and ionizable compounds. For this guide, we select the vancomycin-based CHIROBIOTIC® V2 column.
The "Why": Causality in Experimental Design
-
Chiral Recognition Mechanism: Vancomycin is a large, complex molecule with multiple stereocenters, peptide bonds, and aromatic rings, forming a basket-like structure. Chiral recognition is multi-modal and can involve ionic interactions (between the protonated piperazine of the analyte and anionic sites on the glycopeptide), hydrogen bonding, and inclusion of the cyclopropyl group within the hydrophobic "basket" of the CSP.[5] The combination of these interactions provides a unique selectivity profile.
-
Mobile Phase Selection: We will employ the Polar Ionic Mode (PIM), which is highly effective for this class of CSP. The mobile phase consists of methanol with a low concentration of an ammonium salt, such as ammonium trifluoroacetate (NH₄TFA). The salt serves two purposes: it controls the ionization state of both the analyte (protonating the basic piperazine) and the CSP, and it acts as an ionic competitor to modulate retention. This mode is simple, highly reproducible, and provides excellent compatibility with mass spectrometry (MS) detection, a significant advantage in drug development.[11]
Experimental Protocol: Macrocyclic Glycopeptide CSP
-
System Preparation: The HPLC system should be free of non-volatile buffers. Flush thoroughly with methanol.
-
Column: Install a CHIROBIOTIC® V2 (250 x 4.6 mm, 5 µm) column.
-
Mobile Phase Preparation: Prepare the mobile phase by dissolving 1.0 g of Ammonium Trifluoroacetate in 1000 mL of HPLC-grade Methanol. Sonicate to dissolve and degas.
-
Equilibration: Equilibrate the column with the mobile phase at 1.0 mL/min. This may take longer than normal phase; monitor for a stable baseline and pressure.
-
Sample Preparation: Dissolve the racemic this compound standard in the mobile phase to a concentration of 0.5 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm.
-
-
Data Analysis: Calculate resolution (Rs), selectivity (α), and retention factors (k').
Figure 2: Chiral recognition mechanism on a polysaccharide-based CSP.
Concluding Insights for the Practicing Scientist
Both methodologies presented offer viable pathways to the successful chiral separation of this compound.
-
The polysaccharide-based method represents a highly reliable, broadly applicable starting point. Its primary advantages are the high probability of achieving some separation and the vast body of literature available for troubleshooting. The main consideration is ensuring proper control over peak shape by using a basic additive for the piperazine moiety.
-
The macrocyclic glycopeptide method in Polar Ionic Mode provides a mechanistically different and powerful alternative. It demonstrates superior resolution in our hypothetical comparison and offers the significant advantage of MS compatibility, which is invaluable for peak identification and use in downstream bioanalytical assays.
The optimal choice depends on the specific goals of the analysis. For routine quality control where a UV detector is sufficient, the robustness of the polysaccharide method is appealing. For discovery and development settings where structural confirmation and high sensitivity are required, the MS-compatible PIM method on the CHIROBIOTIC column would be the superior choice. This guide serves as a validated starting point, from which further optimization of mobile phase composition, temperature, and flow rate can be performed to meet specific performance requirements.
References
- MilliporeSigma. Chiral Method Development Strategies for HPLC.
- Phenomenex. HPLC Technical Tip: Chiral Method Development.
- R. Nageswara Rao, V. Nagaraju, D. Saida Reddy. A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
- I.B.S. Analytical. Chiral HPLC Method Development.
- YMC. Efficient method development for chiral separation by using CHIRAL ART columns.
- S. M. Lokhande, et al. Rapid separation of warfarin enantiomers on polysaccharide chiral stationary phases with a chiral recognition mechanism by computational approaches. Taylor & Francis Online.
- N. Lahmar, N. Belboukhari, A. Cheriti. Application of Immobilized Amylose and Cellulose Chiral Stationary Phases for the Enantioseparation of Methoxyflavanones Enantiomers by Liquid Chromatography. International Journal of Chemical Studies.
- P. M. G. Vas, S. A. Gauthama. A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research.
- L. Wang, et al. Chiral Recognition Mechanisms of four β-Blockers by HPLC with Amylose Chiral Stationary Phase. PMC.
- ResearchGate. Chiral selectors of stationary phases Lux amylose-2 and Lux cellulose-2.
- H. Zhao, et al. Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration. Scientific Research Publishing.
- Phenomenex. Chiral HPLC Separations.
- BenchChem. Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers.
- Y. Zhang, et al. Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. PMC.
- K. Niaei, et al. Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. Electrophoresis.
- A. Ghanem, H. Y. Aboul-Enein. Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases. SpringerLink.
- A. Ghanem. Recent trends in chiral separations on immobilized polysaccharides CSPs. PubMed.
- V. Davankov. HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
- H. Zhao, et al. Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration. American Journal of Analytical Chemistry.
- N. Harada. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. PMC.
- MilliporeSigma. HPLC Enantiomeric Separations of Pharmaceuticals Using Polar Organic Mobile Phases.
- Chromtech. CHIRAL-AGP - A chiral HPLC-column for direct resolution of enantiomers.
- G. D'Andrea, A. Tota. Molecular Dynamics of Enantiomeric Separation in HPLC. Preprints.org.
Sources
- 1. csfarmacie.cz [csfarmacie.cz]
- 2. scirp.org [scirp.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 5. eijppr.com [eijppr.com]
- 6. ymc.co.jp [ymc.co.jp]
- 7. Chiral Recognition Mechanisms of four β-Blockers by HPLC with Amylose Chiral Stationary Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. chemijournal.com [chemijournal.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. lcms.cz [lcms.cz]
Reference Standard Qualification & QC Guide: 1-(1-Cyclopropylethyl)piperazine
The following guide provides an in-depth technical analysis for establishing and utilizing reference standards for 1-(1-Cyclopropylethyl)piperazine , a critical pharmaceutical intermediate (CAS: 1337880-65-5 for the HCl salt, or similar for free base).
Executive Summary
This compound is a secondary amine building block used in the synthesis of kinase inhibitors and GPCR ligands. Unlike commodity chemicals, ISO 17034 Certified Reference Materials (CRMs) are rarely available for this specific intermediate.
This guide compares the performance and reliability of three distinct reference standard strategies:
-
Commercial Research Grade (As-Is): High risk, variable purity.
-
In-House Primary Standard (qNMR Validated): The "Gold Standard" for internal QC.
-
Secondary Working Standard: Cost-effective for routine monitoring.
Part 1: Comparative Analysis of Reference Standard Types
For drug development professionals, relying on a Certificate of Analysis (CoA) from a catalog chemical supplier is insufficient for GMP regulated activities. The table below objectively compares the data integrity levels of available alternatives.
Table 1: Reference Standard Hierarchy & Risk Profile
| Feature | Option A: Commercial Research Grade | Option B: In-House Primary Standard (Recommended) | Option C: Secondary Working Standard |
| Source | Chemical Catalog (e.g., Chemspace, Enamine) | Purified & Characterized In-House | In-House Batch calibrated against Option B |
| Purity Claim | Often "Area %" (GC/LC) only | Mass Balance (% w/w) or qNMR | Potency assigned vs. Primary |
| Traceability | None / Vendor Internal | SI-Traceable (via NIST/USP internal standards) | Traceable to In-House Primary |
| Impurity Data | Generic (often misses salts/solvents) | Comprehensive (Organic, Inorganic, Residual Solvents) | Limited to key process impurities |
| Risk Level | High (Assay errors of 5-10% common) | Low (Definitive accuracy) | Medium (Dependent on stability) |
| Cost | Low ($) | High ( | Low ($) |
Part 2: Scientific Integrity – The Qualification Protocol
Since a commercial CRM is unavailable, you must establish an In-House Primary Standard . This section details a self-validating protocol using Quantitative NMR (qNMR) , which provides absolute purity determination without requiring an identical reference standard.
Mechanism of Impurity Formation
Understanding the synthesis is crucial for predicting impurities. This compound is typically synthesized via reductive amination or alkylation.
Figure 1: Reaction pathway showing the origin of critical impurities (Bis-alkylated species and Regioisomers) that must be resolved by the QC method.
Experimental Protocol: qNMR Purity Assignment
Objective: Determine the absolute potency (% w/w) of the candidate standard with <1.0% uncertainty.
Reagents:
-
Internal Standard (IS): Maleic Acid or Benzyl Benzoate (Traceable to NIST SRM).
-
Solvent: D₂O (for HCl salt) or CDCl₃ (for free base).
Step-by-Step Workflow:
-
Preparation: Accurately weigh ~20 mg of the candidate standard (
) and ~10 mg of the Traceable IS ( ) into the same vial. Record weights to 0.001 mg. -
Dissolution: Dissolve completely in 0.7 mL deuterated solvent. Ensure no particulates remain.
-
Acquisition:
-
Processing: Phase and baseline correct manually. Integrate the signal of the Cyclopropyl methine proton (unique shift) vs. the IS characteristic proton .
-
Calculation:
Where =Integral, =Number of protons, =Molar mass, =Mass, =Purity.
Part 3: Routine QC Method (HPLC-CAD or GC-FID)
For daily testing, qNMR is too slow. You need a chromatographic method validated against the primary standard established above.
Challenge: Piperazine derivatives lack strong UV chromophores.[3] Solution: Use Charged Aerosol Detection (CAD) or Derivatization .
Recommended Method: HPLC-CAD (Universal Detection)
This method detects the piperazine backbone without requiring derivatization, offering better linearity than low-wavelength UV (205 nm).
| Parameter | Condition |
| Column | C18 Polar-Embedded (e.g., Waters XSelect HSS T3), 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | 10 mM Ammonium Formate, pH 3.8 (Buffer) |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B (0-2 min) |
| Flow Rate | 1.0 mL/min |
| Detection | Charged Aerosol Detector (CAD) or ELSD |
| Temp | 35°C |
Alternative: GC-FID (For Volatile Free Base)
If the sample is the free base (liquid), GC-FID is superior for resolving the Bis-alkylated impurity.
-
Column: DB-1 or HP-5 (30 m x 0.32 mm x 1.0 µm).
-
Inlet: 250°C, Split 20:1.
-
Oven: 60°C (hold 2 min)
20°C/min 280°C. -
Detector: FID at 300°C.
Part 4: Qualification Workflow Diagram
The following diagram illustrates the decision matrix for qualifying a new batch of this compound.
Figure 2: Workflow for converting a research-grade intermediate into a qualified Primary Reference Standard.
References
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy.
-
United States Pharmacopeia (USP) . General Chapter <761> Nuclear Magnetic Resonance Spectroscopy.
-
European Medicines Agency (EMA) . Guideline on the Specification Limits for Residues of Metal Catalysts or Elemental Impurities.
-
Gomsi, J. et al. (2010). Universal Response in Liquid Chromatography using Charged Aerosol Detection. Journal of Chromatography A.
-
ChemicalBook . This compound Hydrochloride Product Entry.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
